RTI-13951-33 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXFGDNARDKIP-DBJQVROASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RTI-13951-33 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] This technical guide delineates the mechanism of action of RTI-13951-33, summarizing its binding affinity, functional potency, and signaling pathways. The information presented is collated from in vitro and in vivo studies, providing a comprehensive overview for researchers in neuropharmacology and drug development.
Primary Molecular Target: GPR88
The principal molecular target of RTI-13951-33 is the orphan G protein-coupled receptor GPR88.[1][3] GPR88 is highly expressed in the striatum, a key component of the basal ganglia involved in motor control, reward, and cognition.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in a range of neuropsychiatric and neurological conditions, highlighting its potential as a therapeutic target.[3][4]
Binding Affinity and Potency
RTI-13951-33 exhibits a strong binding affinity and functional potency at the GPR88 receptor. Quantitative data from various assays are summarized in the table below.
| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |
| EC₅₀ | 25 nM | cAMP Functional Assay | --- | [1][2][5][6] |
| EC₅₀ | 45 nM | cAMP Functional Assay | --- | [3] |
| EC₅₀ | 535 nM | [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | [3][5][6] |
| Kᵢ | 224 nM | Radioligand Competition Binding | --- | [3] |
| KD | 85 nM | Saturation Binding ([³H]RTI-33) | PPLS-HA-hGPR88-CHO cells | [3] |
Functional Activity: GPR88 Agonism
RTI-13951-33 functions as a GPR88 agonist.[1][2] This is demonstrated by its ability to stimulate [³⁵S]GTPγS binding in mouse striatal membranes, an effect that is absent in tissues from GPR88 knockout mice.[3][5][6] Furthermore, its activity in cAMP functional assays confirms its agonistic properties.[1][2][3]
Signaling Pathway
GPR88 is a Gαi/o-coupled receptor.[3][7] Activation of GPR88 by an agonist like RTI-13951-33 is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a hallmark of Gαi/o-coupled GPCRs. The stimulation of [³⁵S]GTPγS binding further supports the engagement of G protein-mediated signaling pathways.[3][5][6]
Caption: GPR88 Signaling Pathway Activation by RTI-13951-33.
Selectivity Profile
RTI-13951-33 demonstrates high selectivity for GPR88. Screening against a panel of over 60 central nervous system targets, including other GPCRs, ion channels, and neurotransmitter transporters, revealed no significant binding affinities.[3] Weak affinities were noted for the kappa opioid receptor (KOR; Ki = 2.29 μM), vesicular monoamine transporter (VMAT; Ki = 4.23 μM), and a moderate affinity for the serotonin transporter (SERT; Ki = 0.75 μM).[5][6] However, its functional inhibition of SERT is poor (IC₅₀ = 25.1 ± 2.7 μM).[5][6]
Experimental Protocols
Radioligand Saturation Binding Assay
-
Objective: To determine the affinity (KD) and density (Bmax) of a radiolabeled ligand for its receptor.
-
Methodology: Membranes from cells expressing the target receptor (e.g., PPLS-HA-hGPR88-CHO cells) are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]RTI-33).[3] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 μM RTI-13951-33).[3] The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the filters is quantified. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine KD and Bmax.[3]
Caption: Experimental Workflow for Radioligand Saturation Binding Assay.
cAMP Functional Assay
-
Objective: To measure the functional potency of a compound in modulating cAMP levels.
-
Methodology: Cells expressing the Gαi/o-coupled receptor of interest are treated with the test compound at various concentrations. The Gαi/o activation leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP. The cAMP levels are then measured using various detection methods, such as competitive immunoassays or reporter gene assays. The data are plotted as a concentration-response curve to determine the EC₅₀ of the compound.
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G proteins by a GPCR agonist.
-
Methodology: Cell membranes containing the receptor of interest are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of membrane-bound [³⁵S]GTPγS is then quantified by scintillation counting after separating the bound from free radioligand, typically by filtration. An increase in [³⁵S]GTPγS binding indicates G protein activation.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
In Vivo Effects
RTI-13951-33 is brain-penetrant and has demonstrated efficacy in animal models.[1][7] Notably, it has been shown to reduce alcohol intake and preference in wild-type mice, an effect that is absent in GPR88 knockout mice, confirming the in vivo target engagement.[3][8] These findings suggest that GPR88 agonism may be a viable therapeutic strategy for alcohol use disorders.[7][8]
Conclusion
This compound is a well-characterized GPR88 agonist with high potency and selectivity. Its mechanism of action involves the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and subsequent downstream cellular effects. The detailed understanding of its pharmacological profile, supported by robust in vitro and in vivo data, establishes RTI-13951-33 as a valuable tool for elucidating the physiological roles of GPR88 and as a lead compound for the development of novel therapeutics targeting this receptor.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RTI-13951-33 Hydrochloride: A Technical Guide to its Interaction with the Orphan Receptor GPR88
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] This technical guide provides a comprehensive overview of its target receptor, binding profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.
Primary Target Receptor: GPR88
The principal molecular target of this compound is the orphan G protein-coupled receptor GPR88.[1][2][3] GPR88 is predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[3] RTI-13951-33 acts as an agonist, activating the receptor and initiating downstream signaling cascades.[1][2]
GPR88 Signaling Pathway
GPR88 couples to inhibitory G proteins of the Gαi/o family.[4] Upon agonist binding, such as with RTI-13951-33, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability.
Quantitative Data
The potency and selectivity of RTI-13951-33 have been determined through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: GPR88 Agonist Activity of RTI-13951-33
| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| cAMP Functional Assay | - | EC50 | 25 | [1][2] |
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | EC50 | 535 |
Table 2: Off-Target Binding Profile of RTI-13951-33
| Target | Assay Type | Parameter | Value (µM) | Reference |
| Kappa Opioid Receptor (KOR) | Binding Affinity | Ki | 2.29 | |
| Vesicular Monoamine Transporter (VMAT) | Binding Affinity | Ki | 4.23 | |
| Serotonin Transporter (SERT) | Binding Affinity | Ki | 0.75 | |
| Serotonin Transporter (SERT) | Inhibition | IC50 | 25.1 |
Note: RTI-13951-33 displayed no significant off-target activity at 38 other GPCRs, ion channels, and neurotransmitter transporters that were tested.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments used to characterize RTI-13951-33.
cAMP Accumulation Assay
This assay determines the functional potency of GPR88 agonists by measuring the inhibition of adenylyl cyclase activity.
Experimental Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are harvested and seeded into 384-well white assay plates and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with a serum-free medium. Cells are then treated with varying concentrations of RTI-13951-33 in the presence of forskolin (an adenylyl cyclase activator, typically at a final concentration of 3 µM) to stimulate cAMP production.
-
Incubation: The plates are incubated for 30 minutes at room temperature.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercial time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit (e.g., LANCE cAMP assay kit) according to the manufacturer's instructions. This involves lysing the cells and adding detection reagents.
-
Data Analysis: The TR-FRET signal, which is inversely proportional to the cAMP concentration, is measured using a compatible plate reader. The data are normalized and plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 value using a sigmoidal dose-response curve.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist, confirming the Gαi/o coupling of GPR88.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Striatal tissue from mice is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Binding Reaction: In a 96-well plate, the membrane preparation (typically 5-20 µg of protein per well) is incubated with varying concentrations of RTI-13951-33, a fixed concentration of GDP (e.g., 10-100 µM), and [35S]GTPγS (typically 0.05-0.1 nM).
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a 96-well filter plate (e.g., GF/B filters) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM), is subtracted from the total binding to calculate specific binding. The specific binding is then plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 and Bmax values.
Conclusion
This compound is a well-characterized and selective agonist of the orphan receptor GPR88. Its ability to potently activate GPR88 and modulate the Gαi/o-cAMP signaling pathway makes it an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. The detailed protocols provided herein should facilitate the replication and advancement of research in this area, ultimately contributing to a better understanding of GPR88 and its potential as a therapeutic target for various neuropsychiatric disorders.
References
- 1. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orphan receptor GPR88 as a potential therapeutic target for CNS disorders – an in silico approach | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
RTI-13951-33 Hydrochloride: A Comprehensive Technical Guide to its GPR88 Agonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the GPR88 agonist, RTI-13951-33 hydrochloride. It focuses on its selectivity profile, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action. This document is intended to serve as a core resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Core Compound Profile: this compound
RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum of the brain.[1][2] Its high selectivity and brain-penetrant properties make it a valuable pharmacological tool for investigating the physiological roles of GPR88 and for exploring its therapeutic potential in various central nervous system (CNS) disorders, including alcohol use disorder.[1][2][3]
Quantitative Agonist Activity and Selectivity
The following tables summarize the key quantitative data that define the potency and selectivity of RTI-13951-33 at the GPR88 receptor.
Table 1: In Vitro GPR88 Agonist Potency of RTI-13951-33
| Assay Type | Parameter | Value (nM) | Cell/Tissue System |
| cAMP Functional Assay | EC50 | 25[1][2][4] | In vitro |
| cAMP Functional Assay | EC50 | 45[5] | In vitro |
| [35S]GTPγS Binding Assay | EC50 | 535[5] | Mouse striatal membranes |
| [35S]GTPγS Binding Assay | EC50 | 65[6] | PPLS-HA-hGPR88-CHO cells |
| Radioligand Binding Assay | Ki | 224[5] | PPLS-HA-hGPR88-CHO cells |
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect. Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.
Table 2: Selectivity Profile of RTI-13951-33
| Target Class | Number of Targets Screened | Activity |
| GPCRs, Ion Channels, Neurotransmitter Transporters | 38[1][2] | No significant off-target activity |
| GPCRs, Ion Channels, Neurotransmitter Transporters | >60[5] | No significant binding affinities |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like RTI-13951-33 initiates a specific intracellular signaling cascade. GPR88 couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[1][7] This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger molecule.[1][7]
Caption: GPR88 signaling pathway initiated by RTI-13951-33.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the GPR88 agonist activity of RTI-13951-33.
cAMP Accumulation Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP.
Caption: Experimental workflow for the cAMP accumulation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human GPR88 receptor are cultured under standard conditions.[8]
-
Assay Procedure: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[8]
-
Compound Addition: Increasing concentrations of RTI-13951-33 are added to the cells.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[8]
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the RTI-13951-33 concentration to determine the EC50 value.[8]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing GPR88 or from tissues with high endogenous expression, such as the mouse striatum.[5][6]
-
Binding Reaction: The membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of RTI-13951-33, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.[6]
-
Termination and Separation: The binding reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). The specific binding is then plotted against the logarithm of the RTI-13951-33 concentration to calculate the EC50 value.[6]
Conclusion
This compound stands out as a highly potent and selective GPR88 agonist. The quantitative data from in vitro functional and binding assays consistently demonstrate its sub-micromolar to low nanomolar potency at the GPR88 receptor, coupled with a clean off-target profile against a broad range of other CNS targets. The detailed experimental protocols provide a foundation for the continued investigation and validation of this and other GPR88-targeting compounds. The well-defined GPR88 signaling pathway, initiated by RTI-13951-33, offers a clear mechanism of action for its observed physiological effects. This comprehensive technical guide underscores the value of RTI-13951-33 as a critical tool for advancing our understanding of GPR88 biology and for the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33 Hydrochloride: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro potency of this compound, focusing on its EC50 values and the experimental protocols used for their determination. Additionally, it elucidates the signaling pathway of GPR88 and outlines the experimental workflows.
In Vitro Potency of this compound
This compound's primary pharmacological activity is as a potent agonist at the GPR88 receptor. Its potency has been quantified through various in vitro functional assays, primarily cAMP accumulation assays and [³⁵S]GTPγS binding assays.
Table 1: Summary of In Vitro Potency Data for this compound
| Target | Assay Type | Cell Line/System | Potency (EC₅₀/Kᵢ/IC₅₀) | Reference |
| GPR88 | cAMP Functional Assay | Not specified | 25 nM (EC₅₀) | [1][2][3][4][5][6] |
| GPR88 | [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 nM (EC₅₀) | [2][3][4] |
| Serotonin Transporter (SERT) | Binding Affinity | Not specified | 0.75 µM (Kᵢ) | [2][3][4] |
| Serotonin Transporter (SERT) | Inhibition | Not specified | 25.1 ± 2.7 µM (IC₅₀) | [2][3] |
| Kappa Opioid Receptor (KOR) | Binding Affinity | Not specified | 2.29 µM (Kᵢ) | [2][3][4] |
| Vesicular Monoamine Transporter (VMAT) | Binding Affinity | Not specified | 4.23 µM (Kᵢ) | [2][3][4] |
Note: EC₅₀ (Half-maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of an inhibitor to an enzyme or receptor. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
RTI-13951-33 has been shown to have no significant off-target activity at 38 other GPCRs, ion channels, and neurotransmitter transporters.[7][8]
GPR88 Signaling Pathway
GPR88 is an orphan G protein-coupled receptor that is predominantly expressed in the striatum region of the brain. It couples to Gαi/o proteins, a class of G proteins that inhibit the activity of adenylyl cyclase.[1] Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Caption: GPR88 Signaling Pathway Activation.
Experimental Protocols
The in vitro potency of this compound is primarily determined by cAMP functional assays and GTPγS binding assays.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP). Since GPR88 is a Gαi/o-coupled receptor, its activation by an agonist like RTI-13951-33 will lead to a decrease in cAMP levels.
Principle:
To quantify the agonist-induced decrease in cAMP, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The GPR88 agonist is then added, and its ability to inhibit the forskolin-stimulated cAMP production is measured.[1] The potency of the agonist is determined by generating a dose-response curve and calculating the EC₅₀ value.
Experimental Workflow:
Caption: Workflow for a cAMP Functional Assay.
[³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins, which is an early event in the GPCR signaling cascade.
Principle:
When a GPCR is activated by an agonist, it catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the associated G protein. In this assay, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[9] Upon receptor activation, [³⁵S]GTPγS binds to the Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates in the cell membranes, and the amount of accumulated radioactivity is proportional to the level of G protein activation.[9]
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS Binding Assay.
Conclusion
This compound is a potent and selective GPR88 agonist with well-characterized in vitro activity. The data presented in this guide, along with the detailed experimental protocols and signaling pathway information, provide a solid foundation for researchers and drug development professionals working with this compound. The use of standardized in vitro assays such as cAMP functional assays and [³⁵S]GTPγS binding assays is crucial for accurately determining its potency and understanding its mechanism of action at the GPR88 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. benchchem.com [benchchem.com]
Brain Penetrability of the GPR88 Agonist RTI-13951-33 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetrability of RTI-13951-33 hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor GPR88. The following sections detail quantitative pharmacokinetic data, experimental methodologies, and relevant signaling pathways to support further research and development of this compound for neurological and psychiatric disorders.
Quantitative Pharmacokinetic Data
The brain penetrability of this compound has been assessed in preclinical rodent models. The data consistently demonstrates that the compound crosses the blood-brain barrier and achieves significant concentrations in the central nervous system.
Table 1: Pharmacokinetic Parameters of RTI-13951-33 in Rats[1][2][3]
| Parameter | Value | Units | Experimental Conditions |
| Administration Route | Intraperitoneal (i.p.) | - | Single dose |
| Dose | 10 | mg/kg | - |
| Brain Cmax | 287 | ng/mL | - |
| Plasma Cmax | 874 | ng/mL | - |
| Brain Tmax | 60 | minutes | - |
| Plasma Tmax | 15 | minutes | - |
| Brain Half-life (t1/2) | 87 | minutes | - |
| Plasma Half-life (t1/2) | 48 | minutes | - |
| Brain to Plasma AUC Ratio | 0.5 | - | Ratio of the area under the curve from time 0 to infinity |
Table 2: Pharmacokinetic Parameters of RTI-13951-33 in Mice[2][4]
| Parameter | Value | Units | Experimental Conditions |
| Administration Route | Intraperitoneal (i.p.) | - | Single dose |
| Dose | 10 | mg/kg | - |
| Brain/Plasma Ratio at 30 min | 0.4 | - | - |
| Plasma Half-life (t1/2) | 0.7 | hours | - |
| Plasma Clearance (CL) | 352 | mL/min/kg | - |
Experimental Protocols
The pharmacokinetic parameters presented above were determined through in vivo studies in rodents. While specific, detailed institutional protocols may vary, the general methodology is outlined below.
Animal Studies
Pharmacokinetic studies were conducted in male Sprague-Dawley rats and C57BL/6J mice.[1][2][3] Animals were administered a single intraperitoneal (i.p.) injection of this compound, typically at a dose of 10 mg/kg.[1][2][3]
Sample Collection
At predetermined time points following compound administration, blood and brain tissue samples were collected. Blood samples were typically collected via cardiac puncture or other appropriate methods and processed to obtain plasma.[4] Brain tissue was harvested and homogenized for analysis.
Bioanalytical Method
Concentrations of RTI-13951-33 in plasma and brain homogenates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices. The general workflow for such an analysis is depicted below.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of RTI-13951-33's action and evaluation, the following diagrams illustrate its signaling pathway and a generalized experimental workflow for pharmacokinetic analysis.
Caption: GPR88 Signaling Pathway.
Caption: Pharmacokinetic Study Workflow.
Mechanism of Action: GPR88 Agonism
This compound acts as a potent and selective agonist at the GPR88 receptor.[2][5][6][7] GPR88 is an orphan G protein-coupled receptor that is highly expressed in the striatum.[7] It is known to couple to Gi/o proteins.[6] Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels can modulate the activity of downstream signaling pathways, such as protein kinase A (PKA), ultimately influencing neuronal activity. The agonistic activity of RTI-13951-33 at GPR88 is believed to underlie its observed pharmacological effects, including the reduction of alcohol intake and seeking behaviors in preclinical models.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33 Hydrochloride: A Novel GPR88 Agonist for Alcohol Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Alcohol Use Disorder (AUD) is a significant global health issue with limited effective therapeutic options. Recent research has identified the orphan G-protein coupled receptor 88 (GPR88) as a promising novel target for the treatment of AUD. RTI-13951-33 hydrochloride, a potent and selective GPR88 agonist, has demonstrated considerable preclinical efficacy in reducing alcohol consumption and seeking behaviors. This technical guide provides a comprehensive overview of the role of RTI-13951-33 in AUD, detailing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
RTI-13951-33 acts as a potent agonist at the GPR88 receptor, which is highly expressed in the striatum, a key brain region implicated in reward and addiction. GPR88 is an orphan G-protein-coupled receptor that couples to Gαi/o proteins. Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is believed to underlie the observed reductions in alcohol-related behaviors.[1]
Signaling Pathway Diagram
Caption: GPR88 Signaling Pathway.
Preclinical Efficacy and Pharmacokinetics
RTI-13951-33 has been evaluated in several rodent models of AUD, consistently demonstrating a reduction in alcohol intake and seeking behaviors. The specificity of its action is confirmed by the lack of effect in GPR88 knockout mice.[2][3][4][5]
Quantitative Data Summary
| Parameter | Species | Value | Assay | Reference |
| In Vitro Potency | ||||
| EC50 | - | 25 nM | cAMP functional assay | [5][6] |
| Pharmacokinetics | ||||
| Half-life (t1/2) | Mouse | 0.7 h | Plasma | [3] |
| Clearance (CL) | Mouse | 352 mL/min/kg | Plasma | [3] |
| Brain/Plasma Ratio | Mouse | 0.4 (at 30 min) | - | [3] |
| Brain Cmax | Rat | 287 ng/mL (at 10 mg/kg, i.p.) | - | [2] |
| Brain Half-life (t1/2) | Rat | ~1.5 h | - | [2] |
| In Vivo Efficacy | ||||
| Alcohol Intake Reduction | Mouse (C57BL/6J) | Significant at 30 mg/kg, i.p. | Intermittent Access 2-Bottle Choice | [2] |
| Binge-like Drinking Reduction | Mouse (C57BL/6J) | Significant at 30 mg/kg, i.p. | Drinking-in-the-Dark | [2][3] |
| Alcohol Self-Administration Reduction | Mouse | Significant at 30 mg/kg, i.p. | Operant Self-Administration | [2] |
| Alcohol Self-Administration Reduction | Rat | Dose-dependent | Operant Self-Administration | [3][5] |
| Alcohol-Reward Seeking Reduction | Mouse | Significant | Conditioned Place Preference | [3][5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the efficacy of RTI-13951-33 are provided below.
Intermittent Access Two-Bottle Choice (IA20%2BC)
This paradigm models excessive, voluntary alcohol consumption.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RTI-13951-33 Hydrochloride and Striatal Function: A Technical Overview
Introduction
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, reward, and decision-making.[2][3] Due to its specific localization and involvement in these critical neural circuits, GPR88 has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in alcohol-seeking and drinking behaviors.[2] RTI-13951-33 is the first-generation in vivo active agonist developed to probe the therapeutic potential of GPR88 activation.[3][5] This document provides a comprehensive technical guide on the pharmacological profile of RTI-13951-33, its effects on striatal function, and the experimental methodologies used in its evaluation.
Pharmacological Data
The pharmacological characteristics of RTI-13951-33 have been determined through a series of in vitro and in vivo assays. The data highlights its potency and selectivity for GPR88.
Table 1: In Vitro Receptor Binding and Functional Potency
| Target/Assay | Parameter | Value | Species | Source |
| GPR88 | EC50 (cAMP Assay) | 25 nM | - | [1][2][6] |
| GPR88 | EC50 (cAMP Assay) | 45 nM | - | [7] |
| GPR88 | EC50 ([35S]-GTPγS Binding) | 535 nM | Mouse (striatal membranes) | [1][6][7] |
| GPR88 | Ki (Binding Affinity) | 224 nM | - | [7] |
| [3H]RTI-33 | KD (Saturation Binding) | 85 nM | - | [7] |
| Serotonin Transporter (SERT) | Ki | 0.75 μM | - | [1][6] |
| Serotonin Transporter (SERT) | IC50 | 25.1 ± 2.7 μM | - | [1][6] |
| Kappa Opioid Receptor (KOR) | Ki | 2.29 μM | - | [1][6] |
| Vesicular Monoamine Transporter (VMAT) | Ki | 4.23 μM | - | [1][6] |
Note: RTI-13951-33 showed no significant off-target activity at over 60 other CNS targets, including GPCRs, ion channels, and neurotransmitter transporters in broader screening panels.[2][7][8]
Table 2: Pharmacokinetic Properties
| Species | Dose & Route | Parameter | Value | Source |
| Rat | 10 mg/kg, i.p. | t1/2 (Plasma) | 48 min | [1][6] |
| Rat | 10 mg/kg, i.p. | t1/2 (Brain) | 87 min | [1][6] |
| Mouse | 10 mg/kg, i.p. | t1/2 (Plasma) | 0.7 h | [3] |
| Mouse | 10 mg/kg, i.p. | Brain/Plasma Ratio (at 30 min) | 0.4 | [3] |
Mechanism of Action: GPR88 Signaling Pathway
GPR88 is a Gαi-coupled receptor. As an agonist, RTI-13951-33 binds to and activates GPR88, initiating an intracellular signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which subsequently reduces the intracellular concentration of cyclic AMP (cAMP). This mechanism is central to the effects of RTI-13951-33 within the striatum.
Caption: GPR88 agonist signaling cascade initiated by RTI-13951-33.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe key protocols used to characterize RTI-13951-33.
In Vitro Assays
1. cAMP Functional Assay:
-
Objective: To determine the functional potency (EC50) of RTI-13951-33 as a GPR88 agonist.
-
Methodology:
-
Stable PPLS-HA-hGPR88-CHO cells, which express the human GPR88 receptor, are utilized.[7]
-
Cells are incubated with varying concentrations of RTI-13951-33.
-
A reagent such as forskolin is used to stimulate adenylyl cyclase and induce a measurable baseline of cAMP production.
-
The activation of the Gαi-coupled GPR88 by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.
-
cAMP levels are quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The EC50 value is calculated from the resulting dose-response curve, representing the concentration of RTI-13951-33 that produces 50% of the maximal inhibitory effect.
-
2. [35S]-GTPγS Binding Assay:
-
Objective: To confirm GPR88-specific agonist signaling in a native tissue environment.
-
Methodology:
-
Cell membranes are prepared from the striatum of both wild-type and GPR88 knockout (KO) mice.[1][7]
-
Membranes are incubated with varying concentrations of RTI-13951-33 in the presence of GDP and the non-hydrolyzable GTP analog, [35S]-GTPγS.
-
Agonist binding to the GPR88 receptor promotes the exchange of GDP for GTP on the Gα subunit.
-
The incorporation of [35S]-GTPγS into the G protein is measured via liquid scintillation counting after separating bound from free radioligand by filtration.
-
A dose-dependent increase in [35S]-GTPγS binding indicates agonist activity. The absence of this effect in membranes from GPR88 KO mice confirms the specificity of the compound.[1][7]
-
In Vivo Behavioral Studies
The primary in vivo application of RTI-13951-33 has been to investigate its effect on alcohol consumption and seeking behaviors in rodent models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
RTI-13951-33 hydrochloride CAS number and synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). As a brain-penetrant small molecule, it has emerged as a valuable pharmacological tool for investigating the physiological roles of GPR88 and as a potential therapeutic agent for neuropsychiatric disorders, particularly alcohol use disorder. This document provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and mechanism of action of RTI-13951-33 hydrochloride.
Chemical and Physical Properties
RTI-13951-33 is a complex small molecule with a favorable profile for CNS research. While the CAS number for the hydrochloride salt is not consistently reported, the free base is well-documented.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Free Base CAS Number | 2244884-08-8 | [2][3][4][5] |
| Hydrochloride CAS Number | Not consistently available | [1] |
| Molecular Formula (HCl) | C28H35Cl2N3O3 | [1] |
| Molecular Weight (HCl) | 532.50 g/mol | [1] |
| Molecular Formula (Free Base) | C28H33N3O3 | [5] |
| Molecular Weight (Free Base) | 459.58 g/mol | [5] |
| Calculated logP (clogP) | 3.34 | [6] |
| Aqueous Solubility | Enhanced compared to earlier analogs | [7] |
Synthesis of RTI-13951-33
The synthesis of RTI-13951-33 is a multi-step process involving a key Suzuki coupling reaction followed by deprotection. The detailed experimental protocol is adapted from the supplementary information of Jin et al., 2018.
Experimental Protocol
Step 1: Suzuki Coupling
-
To a solution of tert-butyl ((2R,3R)-3-methoxy-1-((4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)amino)-1-oxobutan-2-yl)carbamate (Intermediate 5) in a suitable solvent, add (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carbonyl chloride (Intermediate 4).
-
The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, for instance, K2CO3.
-
The mixture is heated under microwave irradiation at a specified temperature and time to drive the coupling reaction to completion.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the Boc-protected precursor of RTI-13951-33.
Step 2: Boc Deprotection
-
The purified Boc-protected intermediate is dissolved in a solution of 4 M HCl in dioxane.
-
The reaction mixture is stirred at room temperature for a specified period, typically 1-2 hours, to effect the removal of the Boc protecting group.
-
The solvent is evaporated under reduced pressure to yield the crude hydrochloride salt.
-
The final product, this compound, is purified by recrystallization or trituration with a suitable solvent system to afford a solid with high purity (>95%).
In Vitro Pharmacology
RTI-13951-33 demonstrates high potency and selectivity for the GPR88 receptor in various in vitro assays.
| Parameter | Value | Assay | Reference |
| EC50 | 25 nM | GPR88 cAMP functional assay | [1][8] |
| EC50 | 45 nM | in vitro cAMP functional assay | [6] |
| EC50 | 535 nM | [35S]-GTPγS binding in mouse striatal membranes | [1][5] |
| Binding Affinity (Ki) | 0.75 μM | Serotonin Transporter (SERT) | [1][5] |
| Binding Affinity (Ki) | 2.29 μM | Kappa Opioid Receptor (KOR) | [1][5] |
| Binding Affinity (Ki) | 4.23 μM | Vesicular Monoamine Transporter (VMAT) | [1][5] |
| IC50 | 25.1 ± 2.7 μM | SERT Inhibition | [1][5] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in rodents have shown that RTI-13951-33 is brain-penetrant, although it exhibits a relatively short half-life.
| Parameter | Value | Species | Route | Reference |
| Half-life (t1/2) Plasma | 48 min | Rat | 10 mg/kg, i.p. | [1] |
| Half-life (t1/2) Brain | 87 min | Rat | 10 mg/kg, i.p. | [1] |
| Half-life (t1/2) Plasma | 0.7 h | Mouse | 10 mg/kg, i.p. | [9] |
| Brain/Plasma Ratio | 0.4 (at 30 min) | Mouse | 10 mg/kg, i.p. | [9] |
| Clearance (CL) | 352 mL/min/kg | Mouse | 10 mg/kg, i.p. | [9] |
Signaling Pathway and Mechanism of Action
RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR. Activation of GPR88 by RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to modulate neuronal excitability and neurotransmitter release in the striatum, where GPR88 is highly expressed.
Experimental Workflows
The evaluation of RTI-13951-33 involves a series of in vitro and in vivo experiments to characterize its pharmacological and pharmacokinetic profiles.
Conclusion
This compound is a critical tool for the study of GPR88. Its well-characterized in vitro and in vivo properties make it a standard reference compound for the development of novel GPR88 agonists with improved pharmacokinetic profiles for the potential treatment of alcohol use disorder and other neuropsychiatric conditions. Further research may focus on optimizing its metabolic stability to enhance its therapeutic potential.
References
- 1. arctomsci.com [arctomsci.com]
- 2. RTI-13951-33|2244884-08-8|COA [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of RTI-13951-33 Hydrochloride: An In-depth Off-Target Binding Profile
For Immediate Release
Research Triangle Park, NC – RTI-13951-33 hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88), demonstrates a highly favorable off-target binding profile, underscoring its potential as a precise pharmacological tool and a promising therapeutic candidate.[1][2][3] This technical guide provides a comprehensive analysis of its binding affinities at various central nervous system (CNS) targets, detailed experimental methodologies, and a visual representation of its primary signaling pathway and the workflow used to determine its selectivity.
Executive Summary
This compound is a brain-penetrant agonist of GPR88 with an EC50 of 25 nM in a GPR88 cAMP functional assay.[1][4][5] Extensive screening has revealed that this compound possesses a high degree of selectivity for its primary target, GPR88. It displays no significant binding affinity at a broad panel of over 60 CNS targets, including G protein-coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[6] While weak affinities at the kappa opioid receptor (KOR), vesicular monoamine transporter (VMAT), and a moderate affinity at the serotonin transporter (SERT) have been noted, the compound's functional activity at these sites is minimal.[1][4][5]
Off-Target Binding Affinity Data
The selectivity of this compound has been quantitatively assessed through comprehensive binding assays. The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) at its primary target and key off-target sites.
| Target | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | EC50 (μM) | Reference |
| GPR88 | RTI-13951-33 | cAMP Functional Assay | Not Specified | 0.025 | [1][4][5] | ||
| GPR88 | RTI-13951-33 | [35S]GTPγS Binding | Mouse | 0.535 | [1][4] | ||
| GPR88 | Unlabeled RTI-13951-33 | Competition Binding | Human | 0.224 | [6] | ||
| Kappa Opioid Receptor (KOR) | RTI-13951-33 | Not Specified | Not Specified | 2.29 | [1][4][5] | ||
| Serotonin Transporter (SERT) | RTI-13951-33 | Not Specified | Not Specified | 0.75 | 25.1 | [1][4][5] | |
| Vesicular Monoamine Transporter (VMAT) | RTI-13951-33 | Not Specified | Not Specified | 4.23 | [1][4][5] |
Experimental Protocols
The determination of the off-target binding profile of this compound involved standard, rigorous pharmacological assays.
Radioligand Binding Assays (General Protocol)
Off-target binding is typically assessed using radioligand binding assays. In these competitive binding experiments, a constant concentration of a high-affinity radiolabeled ligand for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors. In their inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The [35S]GTPγS assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to activated G proteins. The amount of radioactivity incorporated into the cell membranes is proportional to the extent of G protein activation by the agonist. For RTI-13951-33, this assay was performed using mouse striatal membranes to confirm its agonist activity at GPR88.[1][4] The experiment demonstrated that RTI-13951-33 elevates [35S]-GTPγS binding in membranes from wild-type mice but not in those from GPR88 knockout mice, confirming its specificity.[1][4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of RTI-13951-33's activity and the methods used to characterize it, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of RTI-13951-33 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo use of RTI-13951-33 hydrochloride in mice, including dosage information, detailed experimental protocols, and an overview of its mechanism of action. This document is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this GPR88 agonist.
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum and is implicated in various neuropsychiatric disorders, including addiction.[1][3] Studies in rodents have demonstrated that RTI-13951-33 can modulate alcohol consumption and seeking behaviors, making it a valuable tool for investigating the role of GPR88 in these processes and a promising lead compound for the development of therapeutics for alcohol use disorder.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mice.
Table 1: In Vivo Dosages and Behavioral Effects
| Dosage (mg/kg) | Route of Administration | Mouse Strain | Behavioral Model | Observed Effect | Reference |
| 10 | Intraperitoneal (i.p.) | C57BL/6J | Not specified | Pharmacokinetic characterization | [4] |
| 30 | Intraperitoneal (i.p.) | C57BL/6J | Drinking-in-the-Dark | Significantly reduced alcohol intake | [4] |
| 30 | Intraperitoneal (i.p.) | C57BL/6J & Gpr88 KO | Intermittent Access Two-Bottle Choice | Reduced excessive voluntary alcohol drinking in C57BL/6J but not in Gpr88 KO mice | [3] |
| 30 | Intraperitoneal (i.p.) | C57BL/6J & Gpr88 KO | Drinking-in-the-Dark | Reduced binge-like drinking behavior in C57BL/6J but not in Gpr88 KO mice | [3] |
| 30 | Intraperitoneal (i.p.) | C57BL/6J | Conditioned Place Preference | Reduced the expression of conditioned place preference to alcohol | [3] |
Table 2: Pharmacokinetic Parameters in Mice (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 0.7 | hours | [4] |
| Clearance (CL) | 352 | mL min⁻¹ kg⁻¹ | [4] |
| Brain/Plasma Ratio (at 30 min) | 0.4 | - | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Vehicle Preparation: Prepare sterile 0.9% saline solution. One study reports dissolving RTI-13951-33 in this vehicle. For compounds with limited solubility, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though it's recommended to start with the simplest vehicle.
-
Drug Dissolution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 25 g mouse (requiring 0.25 mL injection volume), dissolve 3 mg of the compound in 1 mL of saline.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Commercial suppliers note that sonication may be needed for high concentrations.
-
-
Sterilization:
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or directly into the injection syringes. This step ensures the removal of any potential microbial contamination.
-
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared and sterilized this compound solution
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device (optional)
Protocol:
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head and body.
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
Locate the lower right or left quadrant of the abdomen. The injection should be administered off-midline to avoid the urinary bladder and cecum.
-
-
Injection Procedure:
-
Clean the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Drinking-in-the-Dark (DID) Behavioral Paradigm
This model is used to assess binge-like alcohol drinking behavior.
Protocol:
-
Habituation:
-
Single-house the mice and allow them to acclimate to the housing conditions for at least one week.
-
Provide ad libitum access to food and water.
-
-
Procedure:
-
Three hours into the dark cycle, remove the water bottle from the home cage.
-
Replace the water bottle with a bottle containing a 20% (v/v) ethanol solution.
-
Allow access to the ethanol solution for a predetermined period, typically 2 to 4 hours.
-
At the end of the session, replace the ethanol bottle with the water bottle.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the start of the ethanol access period.
-
-
Data Collection:
-
Measure the volume of ethanol consumed by weighing the bottles before and after the session. Account for any spillage by using control bottles in an empty cage.
-
Calculate the ethanol intake in g/kg of body weight.
-
Intermittent Access Two-Bottle Choice Paradigm
This model assesses voluntary alcohol consumption and preference.
Protocol:
-
Acclimation:
-
Single-house the mice with ad libitum access to food and two bottles of water.
-
-
Procedure:
-
On drinking days (e.g., Monday, Wednesday, Friday), replace one of the water bottles with a bottle containing an ethanol solution (e.g., 20% v/v).
-
On the intervening days, provide two bottles of water.
-
Continue this intermittent access schedule for several weeks until a stable baseline of alcohol consumption is established.
-
-
Drug Administration:
-
Once a stable baseline is achieved, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle at a predetermined time before the start of the 24-hour drinking session.
-
-
Data Collection:
-
Measure the volume of ethanol and water consumed daily by weighing the bottles.
-
Calculate ethanol intake (g/kg), water intake (mL), and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).
-
Signaling Pathway and Experimental Workflow
GPR88 Signaling Pathway
RTI-13951-33 acts as an agonist at the GPR88 receptor. GPR88 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal activity in the striatum.
Caption: GPR88 signaling cascade initiated by RTI-13951-33.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study using RTI-13951-33 in a mouse model of alcohol consumption.
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for RTI-13951-33 Hydrochloride in Rat Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction. Preclinical studies have demonstrated that RTI-13951-33 significantly reduces alcohol self-administration in rats in a dose-dependent manner, highlighting its potential as a therapeutic agent for alcohol use disorder (AUD). This document provides detailed protocols for assessing the effects of RTI-13951-33 on alcohol self-administration in rats, along with relevant quantitative data and a summary of its proposed mechanism of action.
Mechanism of Action
RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gi/o-coupled receptor. Activation of GPR88 by RTI-13951-33 is thought to reduce neuronal activity and modulate the signaling of other G protein-coupled receptors (GPCRs) involved in addiction, such as opioid and dopamine receptors. This modulatory role of GPR88, often described as a "brake" on GPCR signaling, is believed to underlie the reduction in alcohol-seeking and consumption observed after administration of RTI-13951-33.
Data Presentation
The following tables summarize the dose-dependent effects of RTI-13951-33 on alcohol and sucrose self-administration in female Long Evans rats.
| RTI-13951-33 Dose (mg/kg, i.p.) | Mean Alcohol Reinforcers Earned (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle (0) | 25.4 ± 2.1 | - |
| 5 | 23.1 ± 2.5 | Not Significant |
| 10 | 15.2 ± 1.9 | p < 0.05 |
| 20 | 11.8 ± 2.3 | p < 0.01 |
| SEM: Standard Error of the Mean |
| RTI-13951-33 Dose (mg/kg, i.p.) | Mean Sucrose Reinforcers Earned (± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle (0) | 28.9 ± 3.2 | - |
| 20 | 27.5 ± 3.0 | Not Significant |
| SEM: Standard Error of the Mean |
Experimental Protocols
This section outlines a detailed protocol for investigating the effects of RTI-13951-33 on operant alcohol self-administration in rats.
Animals and Housing
-
Species: Long Evans rats (female) are recommended based on existing literature.
-
Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour reverse light-dark cycle. Food and water are available ad libitum, except where noted for specific training phases.
Apparatus
-
Standard operant conditioning chambers equipped with two retractable levers, a liquid delivery system (e.g., a sipper tube or dipper), cue lights above the levers, and a house light.
-
The chambers should be housed in sound-attenuating cubicles.
Drug Preparation
-
This compound: Dissolve in sterile 0.9% saline to the desired concentrations (e.g., 0.5, 1.0, and 2.0 mg/ml for 5, 10, and 20 mg/kg doses, respectively, assuming a 10 ml/kg injection volume).
-
Alcohol Solution: Prepare a 15% (v/v) ethanol solution in water. A sucrose-fading procedure is recommended to facilitate acquisition of self-administration.
-
Sucrose Solution: Prepare a 10% (w/v) sucrose solution in water for initial training and control experiments.
Experimental Workflow Diagram
Application Notes and Protocols: RTI-13951-33 Hydrochloride Solubility in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information on the solubility of RTI-13951-33 hydrochloride in Dimethyl Sulfoxide (DMSO) and saline solutions. This document includes quantitative solubility data, comprehensive protocols for the preparation of stock and working solutions, and an overview of the compound's primary signaling pathway. The provided methodologies and data are intended to support researchers in various in vitro and in vivo experimental settings.
Introduction
This compound is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[1][2][3][4][5] It is a brain-penetrant small molecule that has been shown to reduce alcohol reinforcement and intake behaviors in animal models.[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. This document outlines the solubility characteristics and provides standardized protocols for its dissolution in DMSO and saline-based solutions.
Solubility Data
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is important to note that the use of ultrasonic treatment may be necessary to achieve maximum solubility in both DMSO and water.[1][5][6] For in vivo preparations, a co-solvent system is often employed to ensure solubility and bioavailability.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 50 mg/mL[1][5] | 93.90 mM[1][5] | Ultrasonic treatment is recommended.[1][5][6] |
| Water | 50 mg/mL[1][5] | 93.90 mM[1][5] | Ultrasonic treatment is recommended.[1][5] |
| Saline | ≥ 2.08 mg/mL[1][7] | ≥ 3.91 mM[1][7] | This is a concentration for a clear solution in a specific formulation, not necessarily the maximum solubility in saline alone.[1][7] |
Experimental Protocols
Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate until a clear solution is obtained.[1][5][6]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of a Saline-Based Working Solution for In Vivo Studies
This protocol outlines the preparation of a saline-based formulation suitable for intraperitoneal (i.p.) administration in animal models. This method utilizes co-solvents to ensure the solubility of this compound in the final aqueous solution.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure: This protocol is for the preparation of 1 mL of a working solution with a final concentration of 2.08 mg/mL.[1][7]
-
Add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and uniform. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
Signaling Pathway and Experimental Workflow
GPR88 Signaling Pathway
RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR.[8] Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR88 receptor signaling pathway upon activation by RTI-13951-33.
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing both stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
Storage and Stability
Proper storage of this compound solutions is crucial to maintain their stability and activity.
-
Solid Form: Store at -20°C in a sealed container, protected from moisture.
-
DMSO Stock Solutions: For optimal stability, store in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Saline-Based Working Solutions: It is highly recommended to prepare these solutions fresh on the day of use. Due to the aqueous nature of the formulation, the long-term stability is not guaranteed.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR88 Agonist cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1] Its significant role in regulating motor control, cognition, and reward-based learning has made it a promising therapeutic target for various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.[2] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This application note provides a detailed protocol for a cAMP functional assay to characterize the activity of GPR88 agonists.
GPR88 Signaling Pathway
Upon activation by an agonist, GPR88 undergoes a conformational change, which in turn activates the associated Gαi/o protein.[3] The activated Gαi subunit then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3][4] This leads to a reduction in intracellular cAMP levels, which can be measured to determine the potency and efficacy of GPR88 agonists.[2][4] To effectively measure this decrease in a cell-based assay, intracellular cAMP levels are often first artificially stimulated using forskolin, a direct activator of adenylyl cyclase.[1] A GPR88 agonist will then inhibit this forskolin-stimulated cAMP production.[1]
Quantitative Data Summary
The potency of GPR88 agonists is typically determined by their half-maximal effective concentration (EC50) in a cAMP functional assay. The following table summarizes the EC50 values for several known GPR88 agonists.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| RTI-13951-33 | CHO (hGPR88) | LANCE cAMP | 25 | [1] |
| RTI-122 | CHO (hGPR88) | cAMP Accumulation | 11 | [5] |
| 2-PCCA | HEK293 | HTRF cAMP | 3.1 | [4] |
| (1R,2R)-2-PCCA | CHO (hGPR88) | LANCE cAMP | 56 | [1] |
| (1R,2R)-2-PCCA | HEK293 (hGPR88) | GloSensor cAMP | 603 | [1] |
| (±)-1 | HEK293T/GPR88 | cAMP formation | 877 | [4] |
Experimental Protocol: GPR88 Agonist cAMP Functional Assay
This protocol describes a method for determining the dose-response relationship of a test compound on GPR88 activity using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit in a 384-well plate format.
Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).[1]
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate selection antibiotic (e.g., 10 µg/mL puromycin).[1][6]
-
Assay Plate: White, opaque, 384-well, low-volume, tissue-culture treated plates.[2]
-
Test Compound: GPR88 agonist.
-
Forskolin: Adenylyl cyclase activator.[1]
-
IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase inhibitor.[1]
-
Assay Buffer: HBSS or serum-free medium.[7]
-
cAMP Detection Kit: A commercially available kit such as HTRF, LANCE, or GloSensor.[3][4][8]
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture GPR88-expressing cells under standard conditions (37°C, 5% CO2) until they reach 80-90% confluency.[1]
-
Harvest cells using a non-enzymatic dissociation buffer and perform a cell count.[1]
-
Dilute the cell suspension in fresh culture medium to a desired seeding density (typically 2,000-10,000 cells/well, which should be optimized).[1][2]
-
Dispense the cell suspension into the 384-well assay plate and incubate overnight.[2]
-
-
Compound Preparation:
-
Prepare a serial dilution of the test GPR88 agonist in 100% DMSO.
-
Further dilute this series in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.[2]
-
Add the GPR88 agonist dilutions to the wells.[2]
-
Prepare a solution of forskolin in assay buffer (the final concentration of forskolin should be at its EC80, which needs to be predetermined for the specific cell line).
-
Add the forskolin solution to all wells except the negative control.[3]
-
Incubate the plate for 30 minutes at room temperature.[2][6]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF cAMP assay kit).[2]
-
-
Data Analysis:
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental components and the expected outcome in the GPR88 agonist cAMP functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: RTI-13951-33 in the "Drinking-in-the-Dark" Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the GPR88 agonist, RTI-13951-33, in the "drinking-in-the-dark" (DID) mouse model of binge-like alcohol consumption.
Introduction
Alcohol use disorder (AUD) is a significant global health issue with limited effective therapeutic options. The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for AUD. RTI-13951-33 is a potent and selective agonist for GPR88 that has been shown to reduce excessive alcohol consumption in preclinical models.[1][2] The "drinking-in-the-dark" (DID) model in mice is a widely used behavioral paradigm to study binge-like alcohol intake. This document outlines the application of RTI-13951-33 within this model, providing detailed experimental protocols and summarizing key findings.
Mechanism of Action and Signaling Pathway
RTI-13951-33 acts as an agonist at the GPR88 receptor, which is highly expressed in the striatum, a brain region critically involved in reward and addiction. GPR88 is a Gαi/o-coupled receptor.[3] Activation of GPR88 by RTI-13951-33 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade is believed to modulate neuronal activity in pathways that drive alcohol consumption. The GPR88-mediated reduction in alcohol intake is specific, as the effect of RTI-13951-33 is absent in Gpr88 knockout mice.[1][2]
References
Application Notes and Protocols for Conditioned Place Preference Studies with RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[1][2] GPR88 is highly expressed in the striatum and is a potential therapeutic target for neuropsychiatric disorders, including addiction.[3][4][5] Conditioned Place Preference (CPP) is a widely used behavioral paradigm to assess the rewarding or aversive properties of drugs and other stimuli.[6][7] This document provides detailed application notes and protocols for conducting CPP studies with RTI-13951-33, based on available preclinical research. The primary finding from these studies is that while RTI-13951-33 does not induce conditioned place preference or aversion on its own, it has shown efficacy in reducing the expression of CPP induced by alcohol.[3][4][8]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the conditioned effects of RTI-13951-33.
Table 1: Conditioned Place Preference Score for RTI-13951-33
| Treatment Group | Dose (mg/kg, i.p.) | CPP Score (% Time in Drug-Paired Chamber - % Time in Pre-Test) | Statistical Significance (vs. Saline) |
| Saline | N/A | Not Reported | N/A |
| RTI-13951-33 | 30 | No significant preference or aversion | p = 0.86 |
Data derived from a study where mice were conditioned with RTI-13951-33 or saline for six consecutive days. The CPP score indicates no significant rewarding or aversive properties of RTI-13951-33 at the tested dose.[3]
Experimental Protocols
This section details the methodology for a conditioned place preference study to evaluate the intrinsic rewarding or aversive effects of RTI-13951-33.
Objective:
To determine if RTI-13951-33 induces conditioned place preference or aversion in mice.
Materials:
-
Subjects: C57BL/6J mice.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral central chamber.
-
Drug: RTI-13951-33, dissolved in saline.
-
Control: Saline solution (0.9% NaCl).
-
Data Collection: Automated video tracking software to record the position of the animal and time spent in each chamber.
Experimental Procedure:
The CPP protocol consists of three phases:
-
Pre-Test (Habituation) - Day 1:
-
Allow each mouse to freely explore all three chambers of the apparatus for a 20-minute session.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
-
Conditioning Phase - Days 2-7:
-
This phase consists of six consecutive days of conditioning sessions.
-
The procedure is counterbalanced, meaning that for half of the animals, the drug is paired with the initially non-preferred chamber, and for the other half, it is paired with the initially preferred chamber.
-
On drug conditioning days (e.g., Days 2, 4, 6):
-
Administer RTI-13951-33 (30 mg/kg, intraperitoneally).
-
Immediately confine the mouse to the drug-paired chamber for a set duration (e.g., 30 minutes).
-
-
On saline conditioning days (e.g., Days 3, 5, 7):
-
Administer a saline injection (i.p.).
-
Immediately confine the mouse to the saline-paired chamber for the same duration.
-
-
-
Test Phase - Day 8:
-
Administer a saline injection to all animals to control for any acute drug effects.
-
Allow each mouse to freely explore all three chambers of the apparatus for a 20-minute session.
-
Record the time spent in each chamber.
-
Data Analysis:
-
Calculate the CPP score as the percentage of time spent in the drug-paired chamber during the test phase minus the percentage of time spent in the same chamber during the pre-test phase.
-
Use an appropriate statistical test (e.g., a paired t-test or a two-way ANOVA) to compare the CPP scores between the RTI-13951-33 treated group and the saline control group.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the Conditioned Place Preference study.
GPR88 Signaling Pathway
RTI-13951-33 acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled receptor.[3] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified GPR88 signaling pathway upon activation by RTI-13951-33.
References
- 1. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]RTI-33 Radioligand in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing [3H]RTI-33, the first selective radioligand for the orphan G protein-coupled receptor GPR88. The following sections detail the necessary materials, step-by-step procedures for saturation and competition binding assays, and data analysis methods.
Introduction to [3H]RTI-33
[3H]RTI-33 is a tritiated, potent, and selective agonist for the GPR88 receptor.[1] It serves as an invaluable tool for researchers studying the pharmacology and function of this orphan receptor, which is predominantly expressed in the striatum and implicated in various neurological and psychiatric disorders.[1] These protocols are designed to ensure robust and reproducible results in characterizing the binding of novel compounds to the GPR88 receptor.
Quantitative Data Summary
The following tables summarize the key binding parameters of [3H]RTI-33 to the GPR88 receptor, as determined in previous studies.
Table 1: [3H]RTI-33 Binding Properties
| Parameter | Value | Source |
| Radiochemical Purity | >98% | [1] |
| Specific Activity | 83.4 Ci/mmol | [1] |
Table 2: Saturation Binding Parameters for [3H]RTI-33
| Preparation | K_d_ (nM) | B_max_ (pmol/mg protein) | Source |
| PPLS-HA-hGPR88-CHO cell membranes | 85 | 4.5 | [1] |
| Mouse striatal membranes | 41 | 15 | [1] |
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells expressing GPR88 or from brain tissue.
Materials:
-
Cells or tissue expressing GPR88
-
Cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors)[2]
-
Sucrose Buffer (Lysis buffer with 10% sucrose)[2]
-
Dounce homogenizer or polytron
-
Centrifuge (capable of 20,000 x g)
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.[2]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[2]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1][2]
-
Discard the supernatant, resuspend the pellet in fresh, cold Lysis Buffer, and repeat the centrifugation step.[2]
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.[2]
Saturation Binding Assay
This assay is performed to determine the receptor density (B_max_) and the equilibrium dissociation constant (K_d_) of [3H]RTI-33 for the GPR88 receptor.[3]
Materials:
-
GPR88-containing membrane preparation
-
[3H]RTI-33
-
Unlabeled RTI-13951-33 (for determining non-specific binding)[1]
-
Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[2]
-
96-well plates
-
Glass fiber filters (GF/C or equivalent), pre-soaked in 0.3% polyethyleneimine (PEI)[2]
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]RTI-33 in Assay Buffer. A typical concentration range is 0.1 to 450 nM for recombinant membranes or 0.1 to 250 nM for native tissue membranes.[1]
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Add a known amount of membrane protein (e.g., 3-20 µg for cells, 50-120 µg for tissue), the serially diluted [3H]RTI-33, and Assay Buffer to a final volume of 250 µL.[2]
-
Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled RTI-13951-33 (e.g., 10 µM) to saturate the GPR88 receptors.[1]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[2]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[2]
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]RTI-33 concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]RTI-33.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the K_d_ and B_max_ values.
Competition Binding Assay
This assay is used to determine the binding affinity (K_i_) of unlabeled test compounds for the GPR88 receptor.[3]
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compounds.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up the following in duplicate or triplicate:
-
Add a known amount of membrane protein, a fixed concentration of [3H]RTI-33 (typically at or near its K_d_ value), the serially diluted test compound, and Assay Buffer to a final volume of 250 µL.[2]
-
-
Follow steps 3-6 from the Saturation Binding Assay protocol.
Data Analysis:
-
Plot the percentage of specific [3H]RTI-33 binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific [3H]RTI-33 binding).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)) Where [L] is the concentration of [3H]RTI-33 used and K_d_ is the dissociation constant of [3H]RTI-33 for the GPR88 receptor.[2]
Visualizations
Caption: GPR88 Signaling Pathway.
References
Application Notes and Protocols for RTI-13951-33 Hydrochloride in Alcohol Seeking Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2][3] GPR88 is predominantly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction.[3][4] Emerging evidence highlights GPR88 as a promising therapeutic target for alcohol use disorder (AUD).[1][5] RTI-13951-33 has been instrumental in the pharmacological validation of GPR88 as a modulator of alcohol drinking and seeking behaviors.[1][5] These application notes provide detailed protocols for utilizing RTI-13951-33 to study alcohol-seeking behavior in preclinical models.
Mechanism of Action
RTI-13951-33 acts as an agonist at the GPR88 receptor, a Gαi/o-coupled receptor.[3] Activation of GPR88 by RTI-13951-33 has been shown to attenuate the rewarding effects of alcohol and reduce alcohol consumption and seeking behaviors.[5][6][7] Studies in GPR88 knockout mice have confirmed that the effects of RTI-13951-33 on alcohol-related behaviors are specifically mediated by this receptor.[1][6] The compound has favorable physicochemical properties, including high water solubility and brain penetrance, making it suitable for in vivo studies.[3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for RTI-13951-33.
Table 1: In Vitro Pharmacological Profile of RTI-13951-33
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 224 nM | Competition binding assay with [3H]RTI-33 in PPLS-HA-hGPR88-CHO cell membranes | [3] |
| Functional Potency (EC50) | 45 nM | cAMP functional assay | [3] |
| [35S]GTPγS Binding (EC50) | 535 nM | Mouse striatal membranes | [3] |
Table 2: In Vivo Efficacy of RTI-13951-33 in Alcohol-Related Behavioral Models
| Behavioral Model | Species | Dose (i.p.) | Key Finding | Reference |
| Drinking-in-the-Dark | Mouse (C57BL/6J) | 30 mg/kg | Significantly reduced binge-like alcohol intake. | [1][6] |
| Intermittent Access Two-Bottle Choice | Mouse (C57BL/6) | 30 mg/kg | Reduced excessive voluntary alcohol drinking. | [6][8] |
| Alcohol Self-Administration | Rat (Long Evans) | 10 and 20 mg/kg | Dose-dependently reduced alcohol self-administration. | [4] |
| Alcohol Self-Administration | Mouse (C57BL/6) | 30 mg/kg | Decreased nose-pokes for alcohol. | [6][8] |
| Conditioned Place Preference (CPP) | Mouse | 30 mg/kg | Reduced the expression of alcohol-induced CPP. | [6][7] |
Experimental Protocols
Protocol 1: Drinking-in-the-Dark (DID) Model of Binge-Like Alcohol Consumption
This model is used to assess the effects of RTI-13951-33 on binge-like alcohol drinking in mice.
Materials:
-
C57BL/6J mice
-
Standard mouse housing cages
-
Two drinking bottles with sipper tubes per cage
-
20% (v/v) alcohol solution in tap water
-
Tap water
-
This compound
-
Sterile 0.9% saline solution
-
Animal scale
Procedure:
-
Habituation: Single-house mice under a reverse light-dark cycle (lights off at the beginning of the dark cycle). Allow mice to acclimate for at least one week.
-
DID Procedure: For two weeks, provide mice with two bottles, one containing 20% alcohol and the other tap water, for a 2-hour period starting 3 hours into the dark cycle on three consecutive days. On the fourth day, extend the access period to 4 hours.[1]
-
Drug Administration: On the test day (the fourth day of the second week), administer RTI-13951-33 (30 mg/kg, i.p.) or vehicle (saline) 1 hour before the start of the 4-hour drinking session.[1]
-
Data Collection: Measure the volume of alcohol and water consumed by weighing the bottles before and after the drinking session. Calculate the amount of alcohol consumed per kilogram of body weight.
-
Data Analysis: Compare the alcohol intake between the RTI-13951-33 treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Caption: Workflow for the Drinking-in-the-Dark (DID) experiment.
Protocol 2: Alcohol Self-Administration
This protocol assesses the motivation to consume alcohol under operant conditions.
Materials:
-
Rats or mice
-
Operant conditioning chambers equipped with two levers (or nose-poke holes), a cue light, and a liquid dispenser
-
Alcohol solution (e.g., 10% v/v)
-
Water
-
This compound
-
Sterile 0.9% saline solution
Procedure:
-
Training:
-
Initially, train the animals to press the active lever for a water or sucrose reward on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward delivery).
-
Gradually substitute the reward with the alcohol solution.
-
Maintain stable responding for alcohol over several sessions.
-
-
Baseline Self-Administration:
-
Drug Administration:
-
Data Collection: Record the number of rewards earned, active lever presses, and inactive lever presses.
-
Data Analysis: Analyze the data using a repeated-measures ANOVA to determine the effect of RTI-13951-33 on alcohol self-administration.
Caption: Putative signaling pathway for RTI-13951-33 in reducing alcohol seeking.
Protocol 3: Conditioned Place Preference (CPP)
This model evaluates the effect of RTI-13951-33 on the rewarding properties of alcohol.
Materials:
-
CPP apparatus with at least two distinct compartments
-
Mice
-
Alcohol (e.g., 2 g/kg, i.p.)
-
This compound
-
Sterile 0.9% saline solution
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each mouse in the CPP apparatus with free access to all compartments for a set duration (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial preference.
-
-
Conditioning Phase:
-
This phase typically lasts for 4-8 days.
-
On alcohol-pairing days, administer alcohol and confine the mouse to one of the compartments.
-
On saline-pairing days, administer saline and confine the mouse to the other compartment. The order of pairings should be counterbalanced across animals.
-
-
Post-Conditioning (Test for Expression):
-
Data Analysis: Calculate a preference score (time spent in the alcohol-paired compartment minus time spent in the saline-paired compartment). Compare the preference scores between the RTI-13951-33 and vehicle groups.
Caption: Logical flow of the Conditioned Place Preference (CPP) experiment.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
RTI-13951-33 is a valuable pharmacological tool for investigating the role of the GPR88 receptor in alcohol-seeking behaviors. The protocols outlined above provide a framework for preclinical studies aimed at evaluating the therapeutic potential of GPR88 agonists for the treatment of AUD. It is important to note that a more potent and metabolically stable analog, RTI-122, has since been developed and may offer advantages in future studies.[1][4][9]
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Effective Medications for Alcohol Use Disorder | RTI [rti.org]
- 6. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
Troubleshooting & Optimization
RTI-13951-33 hydrochloride metabolic stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-13951-33 hydrochloride. The information addresses common issues related to its metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: this compound is known to have poor metabolic stability.[1][2][3] In vivo pharmacokinetic studies in mice have demonstrated a short half-life of 0.7 hours and a high plasma clearance of 352 mL/min/kg.[1] In vitro studies using mouse liver microsomes further confirmed its rapid metabolism, showing a half-life of only 2.2 minutes and a high clearance of 643 μL/min/(mg of protein).[1]
Q2: Are there any analogs of RTI-13951-33 with improved metabolic stability?
A2: Yes, a more recent analog, designated as compound 30a (also referred to as RTI-122 ), was developed to address the metabolic stability issues of RTI-13951-33.[2][3][4] Compound 30a demonstrates significantly improved metabolic stability with a half-life of 5.8 hours in mice, along with enhanced potency and brain permeability.[2][3][4]
Q3: What are the potential sites of metabolism on the RTI-13951-33 molecule?
A3: While the exact metabolic pathways have not been fully elucidated in the provided literature, the design of more stable analogs like compound 30a focused on replacing or blocking metabolically labile functionalities at two key sites, suggesting these are primary areas of metabolic modification.[1]
Q4: How does the metabolic instability of RTI-13951-33 impact its in vivo efficacy?
A4: Despite its poor metabolic stability, RTI-13951-33 has demonstrated efficacy in reducing alcohol self-administration in rats in a dose-dependent manner.[1][5] However, its rapid clearance necessitates higher or more frequent dosing to maintain therapeutic concentrations. The improved analog, 30a, has been shown to be more potent in vivo, likely due to its enhanced metabolic stability and brain penetration.[1] For instance, a 10 mg/kg dose of 30a produced a similar effect in reducing binge-like alcohol consumption as a 30 mg/kg dose of RTI-13951-33.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in in vitro metabolic stability results. | Inconsistent quality of liver microsomes. Pipetting errors. Incorrect incubation times. | Ensure microsomes are from a reputable supplier and have been stored correctly. Use calibrated pipettes and perform experiments in triplicate. Optimize and strictly adhere to incubation times. |
| Low or no detectable parent compound in plasma after in vivo administration. | Rapid metabolism of RTI-13951-33. Suboptimal dosing or route of administration. Issues with the analytical method. | Increase the dose or consider a different route of administration (e.g., intravenous vs. intraperitoneal) to achieve higher initial plasma concentrations. Validate the analytical method for sensitivity and specificity for RTI-13951-33. |
| Discrepancy between in vitro and in vivo metabolic stability data. | Differences in metabolic enzymes between in vitro systems (e.g., mouse liver microsomes) and the whole animal. Contribution of extrahepatic metabolism in vivo. | Consider using primary hepatocytes for in vitro studies as they contain a broader range of metabolic enzymes.[6] Investigate metabolism in other tissues if extrahepatic clearance is suspected. |
| Difficulty in achieving sustained therapeutic effects in vivo. | The short half-life of RTI-13951-33 leads to rapid elimination from the body. | Increase the dosing frequency or consider using a continuous infusion method. Alternatively, consider using the more metabolically stable analog, 30a (RTI-122), for in vivo studies requiring sustained exposure.[2][3][4] |
Quantitative Data Summary
Table 1: Comparative In Vitro Metabolic Stability in Mouse Liver Microsomes (MLMs)
| Compound | Half-life (t½, min) | Clearance (CL, μL/min/mg protein) |
| RTI-13951-33 | 2.2 | 643 |
| Analog (S)-6 | - | 453 |
| Analog (R)-7 | - | 453 |
Data sourced from[1].
Table 2: Comparative In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg, i.p.) | Half-life (t½, h) | Clearance (CL, mL/min/kg) | Brain/Plasma Ratio (at 30 min) |
| RTI-13951-33 | 10 | 0.7 | 352 | 0.4 |
| Compound 30a (RTI-122) | - | 5.8 | - | >1 |
Data sourced from[1][2][3][4].
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Mouse Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by mouse liver microsomal enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Mouse liver microsomes (MLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the MLM suspension to the buffer and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the enzymatic reaction.
-
At the end of each time point, quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test compound in mice after intraperitoneal (i.p.) administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., saline)
-
Mice (e.g., C57BL/6J)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare the dosing solution of the test compound in the appropriate vehicle.
-
Administer the test compound to the mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture).
-
Process the blood samples to obtain plasma (e.g., by centrifugation).
-
At a terminal time point, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenate samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and brain/plasma ratio using appropriate software.
Visualizations
Caption: GPR88 agonist signaling pathway.
Caption: Experimental workflow for metabolic stability assessment.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel Research Compounds
Disclaimer: Information regarding the specific off-target effects of RTI-13951-33 hydrochloride is not publicly available. This guide provides a general framework and best practices for researchers investigating potential off-target effects of novel chemical entities, using a hypothetical compound ("CNS-Compound-X") for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target. These interactions can lead to a variety of issues in research, including:
-
Confounded experimental results: The observed biological effect may not be solely due to the intended mechanism of action, making it difficult to interpret your data accurately.
-
Misleading structure-activity relationships (SAR): Off-target activity can mask or alter the perceived potency and efficacy at the primary target, complicating lead optimization.
-
Potential for toxicity: Interactions with critical cellular machinery (e.g., hERG channels, metabolic enzymes) can lead to adverse effects in cellular or animal models.
Q2: At what stage of my research should I start investigating off-target effects?
A2: It is advisable to begin preliminary off-target screening as early as possible, ideally once a lead compound or series with promising on-target activity has been identified. Early screening can save significant resources by identifying problematic compounds before they advance to more complex and expensive in vivo studies. A tiered approach is often most effective, starting with a broad panel of common off-targets and proceeding to more specific assays as needed.
Q3: What is a typical off-target screening panel for a CNS-active compound?
A3: A standard panel for a compound intended to act on the central nervous system (CNS) would typically include a range of receptors, ion channels, and transporters that are highly expressed in the brain and have been implicated in the side effects of other drugs. This often includes, but is not limited to:
-
Monoamine Transporters: DAT, SERT, NET
-
Adrenergic Receptors: α1, α2, β1, β2
-
Dopamine Receptors: D1, D2, D3, D4
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3
-
Muscarinic Receptors: M1, M2, M3
-
Histamine Receptors: H1, H2
-
Ion Channels: hERG, Nav1.5, Cav1.2
-
Opioid Receptors: mu, delta, kappa
Q4: How do I interpret the data from an off-target binding assay?
A4: The results of a binding assay are typically reported as a percent inhibition at a given concentration or as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value. A common rule of thumb is to look for a 100-fold selectivity window between the on-target and any off-target interactions. For example, if your compound has a Ki of 10 nM at its primary target, a Ki of 1000 nM (1 µM) or greater at an off-target receptor is generally considered a good selectivity margin. However, the significance of an off-target interaction also depends on the physiological role of the off-target and the expected in vivo concentration of your compound.
Troubleshooting Guides
Issue 1: My compound shows high binding affinity to an unexpected off-target receptor. What should I do next?
-
Question: I've performed a radioligand binding assay and found that my "CNS-Compound-X," designed as a selective D2 receptor agonist, also binds to the 5-HT2A receptor with high affinity. How do I determine if this is a real and functionally relevant interaction?
-
Answer:
-
Confirm the finding: Repeat the binding assay, preferably using a different radioligand or a different source of the receptor preparation to rule out experimental artifacts.
-
Perform a functional assay: A binding assay only tells you that the compound can physically interact with the receptor; it doesn't tell you what the functional consequence is. You should perform a functional assay (e.g., a calcium flux assay for Gq-coupled receptors like 5-HT2A or a cAMP assay for Gs/Gi-coupled receptors) to determine if your compound acts as an agonist, antagonist, or inverse agonist at this off-target.
-
Determine potency: If a functional effect is observed, generate a full dose-response curve to determine the potency (EC50 or IC50) of your compound at the off-target. This will help you to assess the selectivity window between your primary target and this off-target.
-
Consider in vivo relevance: Compare the off-target functional potency with the expected therapeutic concentration of your compound in vivo. If the off-target effect only occurs at concentrations much higher than those required for the on-target effect, it may be less of a concern.
-
Issue 2: I am seeing inconsistent results in my functional off-target assays.
-
Question: My functional assay results for "CNS-Compound-X" at the M1 muscarinic receptor are variable between experiments. What could be causing this?
-
Answer:
-
Cell line integrity: Ensure the cell line expressing the M1 receptor is healthy and has not been passaged too many times, which can lead to receptor desensitization or altered expression levels. Regularly check for mycoplasma contamination.
-
Compound stability and solubility: Confirm that your compound is stable and fully dissolved in the assay buffer. Precipitated compound can lead to inaccurate concentrations and inconsistent results. Consider using a different solvent or including a solubility-enhancing agent if needed.
-
Assay conditions: Check for consistency in all assay parameters, including cell density, incubation times, temperature, and buffer composition. Small variations in these parameters can lead to significant differences in the results.
-
Reagent quality: Ensure that all reagents, including agonists, antagonists, and detection reagents, are of high quality and have not expired. Prepare fresh solutions for each experiment whenever possible.
-
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of CNS-Compound-X
This table summarizes the binding affinity of the hypothetical compound "CNS-Compound-X" against a panel of common CNS-related off-targets. The primary target for CNS-Compound-X is the Dopamine D2 receptor, with a Ki of 5 nM.
| Target Class | Specific Target | Radioligand | Ki (nM) |
| Dopamine Receptor | D2 (Primary Target) | [3H]Spiperone | 5 |
| D1 | [3H]SCH23390 | >10,000 | |
| D3 | [3H]Spiperone | 850 | |
| Serotonin Receptor | 5-HT1A | [3H]8-OH-DPAT | 1,200 |
| 5-HT2A | [3H]Ketanserin | 75 | |
| Adrenergic Receptor | α1A | [3H]Prazosin | 2,500 |
| Muscarinic Receptor | M1 | [3H]NMS | >10,000 |
| Ion Channel | hERG | [3H]Astemizole | 5,300 |
Table 2: Hypothetical Functional Activity of CNS-Compound-X at Off-Targets
This table shows the functional activity of "CNS-Compound-X" at the off-targets where significant binding was observed.
| Target | Assay Type | Functional Effect | Potency (EC50/IC50, nM) |
| D2 (Primary Target) | cAMP Assay | Agonist | 15 |
| 5-HT2A | Calcium Flux | Antagonist | 250 |
| D3 | cAMP Assay | Partial Agonist | 1,500 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor target.
Methodology:
-
Preparation of Receptor Membranes:
-
Homogenize tissue or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the receptor membrane preparation, a known concentration of a specific radioligand (e.g., [3H]Ketanserin for the 5-HT2A receptor), and a range of concentrations of the test compound.
-
For each concentration of the test compound, prepare triplicate wells.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: A typical workflow for investigating off-target effects of a novel compound.
Caption: Hypothetical off-target antagonistic action at the 5-HT2A receptor.
Technical Support Center: RTI-13951-33 Hydrochloride in Behavioral Studies
This technical support center provides guidance for researchers using RTI-13951-33 hydrochloride in behavioral studies. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RTI-13951-33?
A1: RTI-13951-33 is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[1][2][3] The GPR88 receptor is highly expressed in the striatum, a key region of the brain involved in reward and motivation.[1] RTI-13951-33 activates GPR88, which has been shown to reduce alcohol seeking and consumption behaviors in preclinical models.[4][5]
Q2: What is the primary application of RTI-13951-33 in behavioral research?
A2: The primary application of RTI-13951-33 is in studying the role of the GPR88 receptor in neuropsychiatric disorders, particularly in the context of alcohol use disorder.[5][6] Research has shown that it can dose-dependently reduce alcohol self-administration and intake in rats and mice.[1][4][5] It has been used in various behavioral paradigms, including intermittent-access two-bottle choice, drinking-in-the-dark, and alcohol self-administration models.[5][6]
Q3: What is the recommended solvent for this compound?
A3: this compound has enhanced aqueous solubility.[1][7] It can be dissolved in sterile 0.9% saline solution for in vivo administration.[6]
Q4: What are the known pharmacokinetic properties of RTI-13951-33?
A4: RTI-13951-33 is a brain-penetrant compound.[1] However, it has been noted to have poor metabolic stability and a relatively short half-life.[4][8][9] This is a critical consideration for the timing of administration in behavioral experiments.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Behavioral Results
-
Possible Cause: Due to its poor metabolic stability and a half-life of approximately 0.7 hours in mouse plasma, the timing between administration and behavioral testing is crucial.[4]
-
Troubleshooting Steps:
-
Optimize Administration Timing: Ensure that the behavioral testing window aligns with the peak brain concentration of the compound. In rats, the peak brain concentration after an intraperitoneal (i.p.) injection of 10 mg/kg was observed at 1 hour.[10]
-
Consider the Dosing Regimen: For longer behavioral assays, the short half-life might necessitate a different dosing strategy or the use of a more metabolically stable analog.
-
Verify Compound Integrity: Ensure proper storage and handling of the compound to prevent degradation.
-
Issue 2: Observed Effects on Locomotor Activity
-
Possible Cause: While some studies report no effect on locomotion at doses effective in reducing alcohol intake, higher doses (30 and 60 mg/kg) have been shown to reduce locomotor activity in mice.[1][10]
-
Troubleshooting Steps:
-
Conduct Dose-Response Studies: Determine the minimal effective dose that reduces alcohol consumption without affecting locomotion in your specific experimental setup.
-
Include Locomotor Activity Controls: Always include a control group to assess the effect of the compound on general activity. This helps to dissociate the effects on reward/motivation from sedation or motor impairment.
-
Adjust Administration Time: One study noted that the effect on locomotion was more prominent in the first hour after administration.[10] Adjusting the timing of the behavioral test may help to mitigate this confounding factor.
-
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of RTI-13951-33
| Species | Dosage Range (i.p.) | Behavioral Assay | Observed Effect | Citation(s) |
| Rat | 10 and 20 mg/kg | Alcohol Self-Administration | Dose-dependent decrease in alcohol lever responses | [11] |
| Mouse | 30 mg/kg | Drinking-in-the-Dark | Significant reduction in alcohol intake | [4] |
| Mouse | 30 and 60 mg/kg | Locomotor Activity | Reduced locomotor activity | [10] |
Table 2: Pharmacokinetic Properties of RTI-13951-33
| Species | Dose (i.p.) | Cmax (Brain) | Tmax (Brain) | Half-life (Plasma) | Brain/Plasma Ratio | Citation(s) |
| Rat | 10 mg/kg | 287 ng/mL | ~1.5 h | Not Specified | Not Specified | [10] |
| Mouse | 10 mg/kg | Not Specified | Not Specified | 0.7 h | 0.4 at 30 min | [4] |
Experimental Protocols & Visualizations
General Experimental Workflow for Behavioral Studies
The following diagram outlines a general workflow for conducting a behavioral study with RTI-13951-33.
Caption: General workflow for behavioral experiments using RTI-13951-33.
Simplified GPR88 Signaling Pathway
This diagram illustrates the simplified proposed mechanism of action for RTI-13951-33.
Caption: Simplified signaling pathway of RTI-13951-33 via GPR88 activation.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting logic for RTI-13951-33 behavioral experiments.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: RTI-13951-33 Hydrochloride
Welcome to the technical support center for RTI-13951-33 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully dissolving and handling this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as a water-soluble compound.[1] For in vitro studies, it can be dissolved in both Dimethyl Sulfoxide (DMSO) and water at concentrations up to 50 mg/mL (93.90 mM), though this requires sonication.[2] The hydrochloride salt form is noted to have enhanced water solubility and stability compared to its free base.[3]
Q2: Are there specific recommendations for dissolving the compound in DMSO?
A2: Yes. When preparing solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO. DMSO is hygroscopic and absorbed water can impact the solubility of the compound.[2] For achieving higher concentrations, such as 50 mg/mL, ultrasonic treatment is necessary.[2]
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: While specific solubility data in PBS is not provided, this compound has been successfully dissolved in sterile 0.9% saline for in vivo studies, indicating its suitability for use in physiological buffers.[4][5] It is always recommended to prepare fresh solutions and ensure complete dissolution before use.
Q4: What are the recommended storage conditions for the solid compound and stock solutions?
A4: The solid compound should be stored at -20°C in a sealed container, away from moisture.[6][7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the dissolution of this compound.
Issue 1: The compound is not fully dissolving in DMSO or water.
-
Root Cause: Insufficient energy to break the crystal lattice structure. The compound's hygroscopic nature might also play a role if using old DMSO.
-
Solution:
-
Apply Sonication: Use an ultrasonic bath to aid dissolution. This is explicitly recommended for achieving high concentrations in both DMSO and water.[2]
-
Use Fresh Solvent: If using DMSO, ensure it is a new, unopened bottle to minimize water content.[2]
-
Gentle Warming: Although not explicitly stated in the search results, gentle warming (e.g., to 37°C) can often aid in dissolving compounds. However, this should be done with caution to avoid degradation, and the stability of the compound at elevated temperatures should be considered.
-
Vortexing: Vigorous vortexing in combination with the above methods can also be beneficial.
-
Issue 2: Preparing a high-concentration solution for in vivo administration is challenging.
-
Root Cause: The required concentration for in vivo studies may exceed the simple solubility in aqueous solutions or common organic solvents.
-
Solution:
-
Use a Co-solvent System: For animal studies requiring higher concentrations, a multi-component solvent system may be necessary. Several formulations have been documented to achieve a concentration of at least 2.08 mg/mL (3.91 mM).[6] These include:
-
10% DMSO in 90% corn oil.
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO in 90% (20% SBE-β-CD in saline).
-
-
Preparation Protocol: When using these systems, the solvents should be added sequentially as listed to ensure proper formulation.[6]
-
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 93.90 | Requires ultrasonic treatment. Use of newly opened DMSO is recommended as it is hygroscopic.[2] |
| Water | 50 | 93.90 | Requires ultrasonic treatment.[2] |
Table 2: In Vivo Solvent Systems for this compound
| Solvent System | Achievable Concentration | Molar Concentration (mM) |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | ≥ 3.91 |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | ≥ 3.91 |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 3.91 |
| Sterile 0.9% Saline | Used for 20, 30, and 60 mg/kg i.p. injections in mice.[4][5] | - |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of new, anhydrous DMSO to reach a final concentration of 50 mg/mL.
-
Vortex the tube briefly to suspend the compound.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[2]
Visualizations
Dissolution Workflow for this compound
Caption: A logical workflow for dissolving this compound.
GPR88 Signaling Pathway Activation
Caption: Agonist activation of the GPR88 signaling pathway.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. arctomsci.com [arctomsci.com]
minimizing locomotor effects of RTI-13951-33 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RTI-13951-33 hydrochloride in their experiments. The information is tailored to address potential issues, particularly those related to locomotor effects.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Locomotor Activity in Mice
Researchers may observe a dose-dependent decrease in spontaneous locomotor activity in mice following the administration of RTI-13951-33. This effect is in contrast to observations in rats, where the compound has been shown to reduce alcohol self-administration at doses that do not affect locomotion.[1][2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Dose Selection | In C57BL/6J mice, doses of 30 mg/kg and 60 mg/kg (i.p.) have been shown to significantly reduce locomotor activity. A dose of 20 mg/kg (i.p.) did not produce this effect.[3] To minimize locomotor effects, consider using the minimally effective dose for your primary endpoint. A dose of 30 mg/kg was selected for alcohol-related behavior studies to minimize confounding locomotor effects by testing 30 minutes after administration.[3] |
| Species-Specific Effects | The locomotor effects of RTI-13951-33 appear to be species-dependent. While mice show hypoactivity at higher doses, rats do not exhibit altered locomotion at effective doses for reducing alcohol intake.[1][2] Be mindful of this difference when designing experiments and interpreting data. |
| Timing of Behavioral Testing | The reduction in locomotor activity in mice is most pronounced in the initial period after administration. For a 30 mg/kg dose, the effect was significant for the first 5 minutes, while for a 60 mg/kg dose, it lasted for the first 15 minutes.[3] Consider a sufficient acclimation period post-injection before starting behavioral measurements to minimize these acute effects. |
| Off-Target Effects | Although RTI-13951-33 is reported to be selective for GPR88 with no significant off-target activity at 38 other GPCRs, ion channels, and transporters, unexpected behavioral effects could arise from interactions with other systems at higher concentrations.[2][4] If hypoactivity is a persistent issue, consider running control experiments with antagonists for related receptors, such as dopamine receptors, to rule out off-target effects. |
| Metabolite Activity | The in vivo activity of RTI-13951-33's metabolites is not fully characterized. It is possible that a metabolite contributes to the observed locomotor effects. Characterizing the major metabolites and testing their activity in vivo could provide further insights. |
Quantitative Data Summary: Locomotor Effects of RTI-13951-33 in C57BL/6J Mice [3]
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Time Course of Significant Effect |
| 20 | No significant effect | N/A |
| 30 | Significant decrease | First 5 minutes post-administration |
| 60 | Significant, dose-dependent decrease | First 15 minutes post-administration |
Issue 2: Inconsistent or Variable Locomotor Activity Data
Inconsistencies in locomotor activity data can arise from various experimental factors.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Acclimation Period | Insufficient acclimation of animals to the testing room and apparatus can lead to variability. It is recommended to acclimate animals to the testing room for at least 30-60 minutes prior to the experiment.[1] |
| Environmental Conditions | Differences in lighting, noise levels, and temperature can significantly impact rodent behavior. Ensure consistent environmental conditions across all experimental sessions. |
| Handling Stress | The stress of handling and injection can temporarily alter locomotor activity. Handle all animals consistently and gently. Allow for a recovery period between injection and testing. |
| Apparatus Cleaning | Lingering olfactory cues from previously tested animals can influence the behavior of subsequent animals. Thoroughly clean the open field apparatus with a suitable disinfectant (e.g., 70% ethanol) between each trial. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RTI-13951-33?
A1: RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).[2][4][5] GPR88 is highly expressed in the striatum and is coupled to Gαi/o proteins. Activation of GPR88 by an agonist like RTI-13951-33 leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[6]
Q2: Does RTI-13951-33 have off-target effects?
A2: In vitro assays have shown that RTI-13951-33 is highly selective for GPR88, with no significant activity at a panel of 38 other GPCRs, ion channels, and neurotransmitter transporters.[2][4]
Q3: Are there species differences in the effects of RTI-13951-33?
A3: Yes, there appear to be species-specific differences in the locomotor effects of RTI-13951-33. Studies in C57BL/6J mice have reported a dose-dependent decrease in locomotor activity,[3] while research in rats has shown no effect on locomotion at doses that are effective in reducing alcohol self-administration.[1][2]
Q4: What is the recommended vehicle for dissolving this compound?
A4: this compound can be dissolved in sterile 0.9% saline for intraperitoneal (i.p.) administration.
Q5: What are the pharmacokinetic properties of RTI-13951-33?
A5: In mice, RTI-13951-33 administered at 10 mg/kg (i.p.) has demonstrated poor metabolic stability with a short half-life of 0.7 hours and moderate brain-to-plasma ratio of 0.4 at 30 minutes post-injection.[1]
Experimental Protocols
Protocol: Open Field Test for Locomotor Activity Assessment
This protocol outlines a standardized procedure for evaluating the effect of RTI-13951-33 on spontaneous locomotor activity in mice.
1. Animal Preparation and Acclimation:
- House adult male or female C57BL/6J mice under a 12-hour light/dark cycle with ad libitum access to food and water.
- On the day of testing, transfer the mice to the experimental room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.
2. Drug Preparation and Administration:
- Dissolve this compound in sterile 0.9% saline to the desired concentration.
- Administer the compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
3. Open Field Apparatus:
- Use a square open field arena (e.g., 40 x 40 x 30 cm) made of a non-porous material.
- The arena should be equipped with an automated activity monitoring system, such as infrared beams, or a video tracking system to record the animal's movement.
4. Experimental Procedure:
- Gently place a mouse into the center of the open field arena.
- Allow the mouse to explore the arena for a habituation period of 30 minutes.
- After the habituation period, administer a saline injection (i.p.) and record activity for another 30 minutes.
- Finally, administer either saline or RTI-13951-33 (e.g., 20, 30, or 60 mg/kg, i.p.) and record locomotor activity for 60 minutes.[3]
- Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
5. Data Analysis:
- Quantify the total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.
- Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
- Compare the locomotor activity parameters between the vehicle-treated and RTI-13951-33-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: GPR88 Signaling Pathway Activation by RTI-13951-33.
Caption: Troubleshooting Workflow for Locomotor Effects of RTI-13951-33.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33 hydrochloride stability in solution for long-term experiments
This technical support center provides guidance on the stability of RTI-13951-33 hydrochloride in solution for long-term experiments, along with troubleshooting advice and frequently asked questions.
Stability of this compound in Solution
Proper storage and handling of this compound solutions are crucial for maintaining its integrity and ensuring reproducible experimental results.
Recommended Storage Conditions
For long-term storage, it is recommended to prepare stock solutions and store them under the following conditions.[1][2]
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[2] If a continuous dosing period exceeds half a month, the stability of the formulation should be carefully considered.[2]
Solubility
This compound exhibits good solubility in various solvents, which may require sonication to fully dissolve.
| Solvent | Solubility |
| DMSO | 50 mg/mL (93.90 mM)[1] |
| Water | 50 mg/mL (93.90 mM)[1] |
| PBS | 100 mg/mL (187.79 mM)[1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Solution
This protocol outlines a general method for researchers to assess the stability of this compound in their specific experimental solutions.
Objective: To determine the degradation rate of this compound in a chosen solvent under specific storage conditions over time.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, PBS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Analytical column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage vials
-
Incubators or freezers set to desired storage temperatures
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM). This will be your time zero (T=0) sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple storage vials to avoid contamination and evaporation.
-
Store the vials at the desired experimental conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Immediately analyze an aliquot of the T=0 sample by HPLC to determine the initial peak area or concentration.
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.
-
Allow the sample to reach room temperature before analysis.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Measure the peak area of this compound in the chromatograms at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Visualizations
GPR88 Signaling Pathway
RTI-13951-33 is an agonist for the G protein-coupled receptor 88 (GPR88).[3] GPR88 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Caption: GPR88 signaling pathway activated by RTI-13951-33.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of RTI-13951-33.
Troubleshooting and FAQs
Q1: My this compound solution has turned cloudy or precipitated. What should I do?
A1: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Try gently warming the solution and using sonication to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. For in vivo preparations, if precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[2]
Q2: I've been storing my stock solution at -20°C for over a month. Is it still viable?
A2: Based on supplier recommendations, stock solutions of this compound are stable for up to one month at -20°C.[1][2] For longer-term experiments, it is advisable to store stock solutions at -80°C, where they are reported to be stable for up to six months.[1][2] To ensure the integrity of your results, it is best to prepare a fresh stock solution if the recommended storage time has been exceeded.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific studies on the degradation of this compound in solution are not widely published, research on its metabolic stability has identified that a major route of metabolism is the oxidation of the benzylic methoxymethyl group. It is possible that similar oxidative degradation could occur in solution over time, especially if exposed to light or reactive oxygen species.
Q4: Can I use a different solvent than those listed for my experiments?
A4: While this compound is soluble in DMSO, water, and PBS, you may need to use a different solvent system for your specific application. It is crucial to perform a solubility test first. Furthermore, it is highly recommended to conduct a stability study in your chosen solvent system using the protocol outlined above to ensure the compound remains stable throughout your experiment.
Q5: How can I confirm the identity and purity of my this compound solution over time?
A5: HPLC is an excellent method to monitor both the purity and concentration of your solution over time. By comparing the chromatogram of an aged sample to a fresh standard, you can identify any new peaks that may correspond to degradation products and quantify the amount of the parent compound remaining. For a more definitive identification of potential degradants, LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.
References
interpreting variable results in RTI-13951-33 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-13951-33 hydrochloride. The information is designed to address common issues and interpret variable results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor GPR88.[1][2][3][4] Its primary mechanism of action is the activation of GPR88, which is highly expressed in the striatum.[1] Studies have demonstrated that its effects on alcohol drinking and seeking behaviors are mediated through this receptor, as the compound is ineffective in GPR88 knockout mice.[5][6]
Q2: What are the key in vitro parameters for RTI-13951-33?
RTI-13951-33 has an EC50 of approximately 25 nM in an in vitro cAMP functional assay.[1][2][3] It has also been shown to elevate [35S]-GTPγS binding with an EC50 of 535 nM in mouse striatal membranes.[2][3]
Q3: Does RTI-13951-33 have off-target effects?
RTI-13951-33 is considered highly selective for GPR88. It has shown no significant off-target activity at 38 other tested GPCRs, ion channels, and neurotransmitter transporters.[1][4] However, it displays weak affinity for the kappa opioid receptor (KOR; Ki, 2.29 μM), vesicular monoamine transporter (VMAT; Ki, 4.23 μM), and moderate affinity for the serotonin transporter (SERT; Ki, 0.75 μM), though it poorly inhibits SERT (IC50, 25.1 ± 2.7 μM).[2][3]
Q4: What are the known in vivo effects of RTI-13951-33?
In vivo studies in rodents have shown that RTI-13951-33 significantly reduces alcohol self-administration, binge-like drinking, and alcohol-reward seeking in a dose-dependent manner.[1][5][6] These effects are observed without significant impacts on locomotion or sucrose self-administration at therapeutic doses.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in alcohol consumption studies.
-
Possible Cause 1: Species Differences in Metabolism. Mice have a faster metabolic rate than rats.[5] Consequently, higher doses may be required in mice to achieve the same therapeutic effect observed in rats. For example, while 10 and 20 mg/kg doses were effective in rats, studies in mice have used doses up to 60 mg/kg.[5]
-
Possible Cause 2: Poor Metabolic Stability. RTI-13951-33 has demonstrated poor metabolic stability with a short half-life (0.7 h in mouse plasma). This can lead to rapid clearance and variable exposure between subjects. The development of a more metabolically stable analog, RTI-122, highlights this limitation.[6][7][8]
-
Possible Cause 3: Route of Administration. Most studies have utilized intraperitoneal (i.p.) injections.[1][5] Variability in injection technique can affect absorption and bioavailability.
Issue 2: Unexpected behavioral effects, such as changes in locomotor activity.
-
Possible Cause 1: High Doses. While therapeutic doses of RTI-13951-33 typically do not affect locomotion, higher doses might lead to off-target effects or exaggerated pharmacology.
-
Possible Cause 2: GPR88-Independent Mechanisms. One study noted that in Gpr88 knockout mice, an agonist for the receptor decreased locomotor activity, suggesting a potential GPR88-independent mechanism of action at certain concentrations.[9]
-
Possible Cause 3: Experimental Conditions. The specific behavioral paradigm and environmental factors can influence locomotor activity. Ensure consistent experimental conditions across all test subjects.
Issue 3: Difficulty dissolving the compound.
-
Possible Cause 1: Incorrect Solvent. this compound has enhanced aqueous solubility compared to its free base form.[1][3] It is typically dissolved in sterile 0.9% saline for in vivo studies.[5]
-
Possible Cause 2: Precipitation. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh solutions for each experiment.[2]
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of RTI-13951-33
| Assay | Parameter | Value | Species | Reference |
| cAMP Functional Assay | EC50 | 25 nM | - | [1][2][3] |
| [35S]-GTPγS Binding | EC50 | 535 nM | Mouse | [2][3] |
| Radioligand Binding | KD | 85 nM | - | [10] |
| Binding Affinity | Ki | 224 nM | - | [10] |
| SERT Binding | Ki | 0.75 μM | - | [2][3] |
| KOR Binding | Ki | 2.29 μM | - | [2][3] |
| VMAT Binding | Ki | 4.23 μM | - | [2][3] |
| SERT Inhibition | IC50 | 25.1 ± 2.7 μM | - | [2][3] |
Table 2: Pharmacokinetic Properties of RTI-13951-33 in Mice (10 mg/kg, i.p.)
| Parameter | Value | Reference |
| Half-life (t1/2) in Plasma | 0.7 h | [6] |
| Clearance (CL) | 352 mL min−1 kg−1 | [6] |
| Brain/Plasma Ratio (at 30 min) | 0.4 | [6] |
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
A detailed protocol for the cAMP functional assay is crucial for assessing the potency of GPR88 agonists.
-
Cell Culture: Use a stable cell line expressing human GPR88, such as CHO cells.[10]
-
Assay Principle: GPR88 is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Procedure:
-
Plate the GPR88-expressing cells in a suitable assay plate.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Treat the cells with varying concentrations of RTI-13951-33.
-
After incubation, lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Protocol 2: In Vivo Alcohol Self-Administration in Rats
This protocol is used to evaluate the effect of RTI-13951-33 on the motivation to consume alcohol.
-
Animals: Use adult male rats trained to self-administer alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Training:
-
Train rats to press a lever to receive a reward of 10% (v/v) ethanol solution.
-
Establish a stable baseline of alcohol self-administration.
-
-
Drug Administration:
-
Dissolve this compound in sterile 0.9% saline.
-
Administer the compound via intraperitoneal (i.p.) injection at doses ranging from 5 to 20 mg/kg.[5]
-
-
Testing:
-
Place the rats in the operant chambers and record the number of lever presses for alcohol and an inactive lever over a set session duration (e.g., 30 minutes).
-
-
Data Analysis: Compare the number of alcohol-reinforced lever presses between the vehicle-treated and RTI-13951-33-treated groups.
Visualizations
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor oral bioavailability of GPR88 agonists
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with GPR88 agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the poor oral bioavailability often encountered with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many small molecule GPR88 agonists exhibit poor oral bioavailability?
A1: The poor oral bioavailability of GPR88 agonists often stems from a combination of factors related to their physicochemical properties. Many of these compounds are lipophilic, which can lead to poor aqueous solubility.[1] Additionally, they may have low permeability across the intestinal epithelium and be susceptible to first-pass metabolism in the gut wall and liver.[2][3] For instance, while developed as a valuable in vivo tool, the GPR88 agonist RTI-13951-33 has been noted for its poor metabolic stability.[4][5]
Q2: What are the initial steps to assess the oral bioavailability of my GPR88 agonist?
A2: A preliminary assessment should involve a combination of in silico, in vitro, and in vivo methods.[6]
-
In Silico: Computational models can predict properties like solubility, lipophilicity (LogP), and potential for metabolism.
-
In Vitro: Key experiments include solubility assays in simulated gastric and intestinal fluids, and permeability assessment using Caco-2 cell monolayers.[7][8][9]
-
In Vivo: A pilot pharmacokinetic (PK) study in a rodent model (e.g., mouse or rat) following oral administration is crucial to determine the plasma concentration-time profile and calculate key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability (F%).[10][11]
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a GPR88 agonist?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[6][12] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[13]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve solubility and dissolution.[3][14][15]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and take advantage of lipid absorption pathways.[5][16][17]
-
Prodrug Approach: Modifying the chemical structure of the agonist to create a more soluble or permeable prodrug that is converted to the active compound in vivo is another strategy.[7][18]
Q4: How do I choose the most appropriate formulation strategy for my compound?
A4: The choice of formulation strategy depends on the specific physicochemical properties of your GPR88 agonist. A thorough understanding of the compound's solubility, permeability, and metabolic stability is essential. For instance, for a highly lipophilic compound with poor solubility, a lipid-based formulation might be a good starting point.[17] For a "brick-dust" molecule with high crystallinity, forming an amorphous solid dispersion could be effective.[14] A systematic approach involving pre-formulation screening of various strategies is often necessary.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Low or undetectable plasma concentrations of my GPR88 agonist after oral administration in mice.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Conduct solubility studies in biorelevant media (SGF, FaSSIF, FeSSIF). Consider formulation approaches like solid dispersions or lipid-based formulations to improve solubility.[12][14] |
| Low Intestinal Permeability | Perform an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp) and efflux ratio.[7][9] If efflux is high, consider co-administration with a P-glycoprotein (P-gp) inhibitor in preclinical studies. |
| High First-Pass Metabolism | Incubate the compound with liver microsomes to assess its metabolic stability.[4] If metabolism is rapid, a prodrug approach to mask metabolic sites or the use of formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) could be beneficial.[16][18] |
| Chemical Instability in GI Tract | Assess the stability of the compound at different pH values simulating the stomach and intestine. Enteric coating of a solid dosage form may be necessary if the compound is unstable in acidic conditions. |
Issue 2: High variability in plasma concentrations between individual animals in an oral PK study.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For poorly soluble compounds, ensure the suspension is homogenous and does not settle during dosing. |
| Food Effects | The presence of food can significantly impact the absorption of lipophilic drugs. Standardize the fasting period for animals before dosing. Consider conducting the PK study in both fasted and fed states to understand the food effect. |
| Formulation Instability | If using a liquid formulation, ensure the drug remains solubilized or suspended throughout the study. For lipid-based formulations, check for any signs of phase separation or precipitation. |
Quantitative Data Tables
Table 1: In Vitro Potency of Selected GPR88 Agonists
| Compound | Assay Type | Cell Line/Tissue | EC50 (nM) |
| RTI-13951-33 | cAMP Functional Assay | - | 25[19] |
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 535[15] | |
| RTI-122 (30a) | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 11[4] |
| [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO | 12[4] | |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1[13] |
Table 2: Pharmacokinetic Parameters of GPR88 Agonists in Mice (Intraperitoneal Administration)
| Compound | Dose (mg/kg, i.p.) | Half-life (t1/2) | Brain/Plasma Ratio | Reference |
| RTI-13951-33 | 10 | 0.7 h | 0.4 (at 30 min) | [4] |
| RTI-122 (30a) | 10 | 5.8 h | >1 | [2][4] |
Table 3: Case Study - Impact of Nanoparticle Formulations on Oral Bioavailability of a Poorly Soluble Drug (BCS Class IV)
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL*min) | Oral Bioavailability (%) |
| Free Drug | - | - | - | < 1 |
| PLGA Nanoparticles | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 |
| Solid Lipid Nanoparticles | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 |
Data adapted from a study on a model BCS Class IV drug, SS13, to illustrate the potential improvements with different formulation strategies.
Experimental Protocols & Visualizations
GPR88 Signaling Pathway
Activation of the GPR88 receptor, which couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key downstream signaling event.
Caption: GPR88 Signaling Pathway.
Experimental Workflow: Assessing Oral Bioavailability
A typical workflow for assessing and improving the oral bioavailability of a GPR88 agonist involves a series of in vitro and in vivo experiments.
Caption: Workflow for Oral Bioavailability Assessment.
Detailed Methodologies
GPR88 cAMP Accumulation Assay (HTRF-based)
This assay measures the ability of a GPR88 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
GPR88 agonist (test compound).
-
HTRF cAMP detection kit.
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR88 agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the GPR88 agonist dilutions to the wells. c. Add Forskolin to all wells (except for negative controls) at a final concentration that elicits a submaximal cAMP response (e.g., EC80). d. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: a. Lyse the cells and measure cAMP levels according to the HTRF kit manufacturer's protocol. This typically involves adding a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Analysis: a. Measure the TR-FRET signal using a compatible plate reader. b. The signal is inversely proportional to the intracellular cAMP concentration. c. Plot the percentage of inhibition of the forskolin response versus the log concentration of the GPR88 agonist. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of Gαi/o proteins upon agonist binding to GPR88.
Materials:
-
Membranes from cells expressing GPR88 or from rodent striatal tissue.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
[³⁵S]GTPγS (radioligand).
-
GDP (Guanosine 5'-diphosphate).
-
GPR88 agonist (test compound).
-
Unlabeled GTPγS (for non-specific binding).
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from GPR88-expressing cells or tissue homogenates by differential centrifugation. Determine the protein concentration.
-
Assay Setup (in a 96-well plate): a. Add assay buffer to all wells. b. Add serial dilutions of the GPR88 agonist. c. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM). d. Add GDP to all wells (typically 10-100 µM). e. Add the GPR88-containing membranes (5-20 µg of protein per well).
-
Reaction: a. Pre-incubate the plate for 15-30 minutes at 30°C. b. Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells. c. Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Detection: a. Terminate the reaction by rapid filtration through the filter plate using a cell harvester. b. Wash the filters 3-4 times with ice-cold wash buffer. c. Allow the filters to dry, then add scintillation fluid. d. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the agonist-stimulated specific binding against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6]
Caco-2 Permeability Assay
This assay is the industry standard for in vitro prediction of intestinal drug absorption.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Test compound (GPR88 agonist).
-
Lucifer yellow (marker for monolayer integrity).
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Perform a Lucifer yellow permeability test to ensure tight junction integrity.
-
Permeability Assessment: a. Apical to Basolateral (A-B) Transport: i. Remove the culture medium from both the apical (donor) and basolateral (receiver) compartments. ii. Add the transport buffer containing the test compound to the apical compartment. iii. Add fresh transport buffer to the basolateral compartment. iv. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh buffer. b. Basolateral to Apical (B-A) Transport: i. Perform the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions. b. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[7][8][9]
In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This study determines the plasma concentration profile of a drug after oral administration.
Materials:
-
Male or female C57BL/6 mice (or other appropriate strain).
-
Test compound formulated for oral administration (e.g., in a suspension with a vehicle like 0.5% methylcellulose).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
LC-MS/MS for plasma sample analysis.
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast the mice overnight (e.g., 12 hours) before dosing, with water available ad libitum.
-
Dosing: a. Weigh each mouse to determine the exact dosing volume. b. Administer the formulated test compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., ~30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Blood can be collected via submandibular or saphenous vein bleeding. c. Place blood samples into heparinized tubes and keep on ice.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the mean plasma concentration versus time. b. Use pharmacokinetic software to calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life). c. To determine absolute oral bioavailability (F%), a separate group of animals must be dosed intravenously. F% is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[10][11]
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 5. jazindia.com [jazindia.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Composition of Lipid-Based Formulations on First-Pass Drug Metabolism after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR88 Agonists: RTI-13951-33 Hydrochloride vs. 2-PCCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent GPR88 agonists: RTI-13951-33 hydrochloride and 2-PCCA. The information presented is collated from preclinical research to aid in the selection of appropriate tool compounds for investigating the function of the orphan G protein-coupled receptor GPR88 and for advancing drug discovery efforts targeting neuropsychiatric and substance use disorders.
Introduction
RTI-13951-33 and 2-PCCA are synthetic agonists of the G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum and implicated in a range of neurological and psychiatric conditions. Both compounds have been instrumental in the pharmacological interrogation of GPR88, a receptor that remains orphan with no confirmed endogenous ligand. This guide summarizes key efficacy data, experimental methodologies, and the underlying signaling pathways to facilitate informed decisions in research and development.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for this compound and 2-PCCA based on available experimental evidence.
Table 1: In Vitro Efficacy at GPR88
| Parameter | RTI-13951-33 | 2-PCCA | Reference |
| cAMP Functional Assay (EC50) | 25 nM[1][2] | 74 nM[3] | [1][2][3] |
| Receptor Binding Affinity (Ki) | 224 nM[3] | 277 nM[3] | [3] |
| [35S]GTPγS Binding (EC50) | 535 nM | Not explicitly reported in direct comparison | [3] |
Table 2: In Vivo Efficacy and Properties
| Parameter | RTI-13951-33 | 2-PCCA | Reference |
| Effect on Alcohol Intake | Reduces alcohol reinforcement and intake[2] | Not extensively reported for this indication | [2] |
| Effect on Locomotor Activity | Dose-dependently decreases locomotor activity[2] | Dose-dependently decreases locomotor activity | [2] |
| Brain Penetrance | Brain-penetrant[1][2] | Poor brain permeability[4] | [1][2][4] |
| Aqueous Solubility | Enhanced | Lower | [1] |
Signaling Pathway and Experimental Workflow
Activation of GPR88 by agonists such as RTI-13951-33 and 2-PCCA initiates a Gαi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is a key indicator of GPR88 agonism and is commonly assessed using cAMP functional assays.
Caption: GPR88 agonist signaling pathway.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
GPR88 cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) in cells expressing GPR88.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well assay plates and incubated overnight.
-
Compound Preparation: Serial dilutions of the test compounds (RTI-13951-33 or 2-PCCA) are prepared in an appropriate assay buffer. A solution of a known adenylyl cyclase activator (e.g., forskolin) is also prepared.
-
Assay Procedure:
-
The cell culture medium is removed.
-
The diluted test compounds are added to the wells and pre-incubated.
-
The adenylyl cyclase activator is added to all wells to stimulate cAMP production.
-
The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit (e.g., HTRF, LANCE).
-
Data Analysis: The data is plotted as a percentage of the maximal response versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the GPR88 receptor.
-
Membrane Preparation:
-
Cells stably expressing GPR88 are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined.
-
-
Competition Binding Assay:
-
In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled GPR88 ligand (e.g., [3H]RTI-13951-33) and varying concentrations of the unlabeled test compound (the "competitor," e.g., 2-PCCA).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a filter mat, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Measurement of Radioactivity: The radioactivity retained on the filter mat is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Alcohol Self-Administration
This behavioral assay assesses the effect of a compound on alcohol-seeking and consumption in animal models.
-
Animal Model: Rats or mice are typically used.
-
Training: Animals are trained to self-administer alcohol, often in an operant chamber where they learn to press a lever to receive an alcohol reward.
-
Drug Administration: Once stable alcohol self-administration is established, animals are administered the test compound (e.g., RTI-13951-33) or a vehicle control via a specific route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Testing: Following drug administration, the animals are placed back in the operant chambers, and their lever-pressing behavior is recorded over a set period.
-
Data Analysis: The number of lever presses for alcohol is compared between the drug-treated and vehicle-treated groups to determine if the compound reduces alcohol-seeking behavior.
Conclusion
Both this compound and 2-PCCA are valuable agonists for the study of GPR88. The available data suggests that RTI-13951-33 exhibits higher potency in in vitro functional assays and possesses superior pharmacokinetic properties, including brain penetrance and aqueous solubility, making it a more suitable tool for in vivo investigations.[1][2][4] In contrast, 2-PCCA has been instrumental in the initial characterization of GPR88 and remains a useful in vitro tool. The choice between these two compounds will ultimately depend on the specific experimental goals and design. Researchers should carefully consider the data presented in this guide to select the most appropriate GPR88 agonist for their studies.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR88 Agonists: RTI-13951-33 Hydrochloride and RTI-122
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two selective agonists for the orphan G protein-coupled receptor 88 (GPR88): RTI-13951-33 hydrochloride and its analog, RTI-122. GPR88 is a promising therapeutic target for a range of neuropsychiatric disorders, and understanding the nuances of these research compounds is critical for advancing drug discovery efforts.
Introduction
RTI-13951-33 was identified as a potent, selective, and brain-penetrant GPR88 agonist.[1][2] However, it exhibited poor metabolic stability and moderate brain permeability, prompting the development of analogs with improved pharmacokinetic profiles.[3] RTI-122 emerged from these optimization efforts as a highly potent GPR88 agonist with enhanced metabolic stability and brain penetration.[3][4] This guide presents a side-by-side comparison of their pharmacological and pharmacokinetic properties based on available experimental data.
Data Presentation
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | RTI-122 | Reference(s) |
| Primary Target | GPR88 Agonist | GPR88 Agonist | [1][4] |
| cAMP Functional Assay (EC50) | 25 nM | 11 nM | [1][5] |
| [35S]GTPγS Binding Assay (EC50) | 535 nM | Not Reported | [3] |
| Off-Target Activity | No significant activity at 38 GPCRs, ion channels, and neurotransmitter transporters | Future studies to include off-target activity assessment | [1][3] |
Table 2: In Vivo Pharmacokinetic Profile in Mice
| Parameter | This compound | RTI-122 | Reference(s) |
| Metabolic Stability (Half-life) | 0.7 h | 5.8 h | [3] |
| Brain Permeability (Brain/Plasma Ratio) | 0.4 | >1 | [3][5] |
Experimental Protocols
GPR88 cAMP Functional Assay
This assay quantifies the agonist-induced activation of GPR88, which is a Gαi/o-coupled receptor, by measuring the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR88 are cultured to 80-90% confluency.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at an optimized density (e.g., 2,000-10,000 cells/well).
-
Compound Preparation: Test compounds (RTI-13951-33 or RTI-122) are serially diluted in an appropriate assay buffer.
-
Forskolin Stimulation: Intracellular cAMP levels are artificially elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.
-
Compound Incubation: The diluted compounds are added to the cells and incubated to allow for receptor binding and modulation of adenylyl cyclase activity.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available detection kit, such as a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response data is plotted to determine the EC50 value for each compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Methodology:
-
Membrane Preparation: Crude membrane preparations are isolated from cells stably expressing human GPR88 or from rodent striatal tissue.
-
Compound and Membrane Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP.
-
Initiation of Reaction: The binding reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for the exchange of GDP for [35S]GTPγS on the Gα subunits.
-
Termination of Reaction: The reaction is terminated by rapid filtration through a filter plate, separating the membrane-bound [35S]GTPγS from the free radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated and plotted against the compound concentration to determine the EC50.
References
- 1. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of the GPR88 Agonist RTI-13951-33 in GPR88 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the GPR88 agonist, RTI-13951-33, in wild-type versus GPR88 knockout (KO) mice. The data presented herein unequivocally demonstrates that the pharmacological effects of RTI-13951-33 on alcohol-related behaviors are mediated through its specific action on the GPR88 receptor. This guide also includes a comparison with other GPR88 agonists and detailed experimental protocols to facilitate the design and interpretation of related research.
GPR88 Signaling Pathway
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum. It is known to couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This pathway is believed to play a crucial role in modulating neuronal excitability and has been implicated in various neuropsychiatric disorders.
Caption: GPR88 signaling pathway activated by RTI-13951-33.
Experimental Data: RTI-13951-33 Efficacy
The on-target efficacy of RTI-13951-33 has been validated through a series of behavioral pharmacology studies comparing its effects in wild-type (WT) and GPR88 knockout (KO) mice. The key findings are summarized below.
Alcohol Consumption
Activation of GPR88 by RTI-13951-33 has been shown to reduce alcohol consumption in WT mice, an effect that is absent in GPR88 KO mice, demonstrating the compound's specificity.
Table 1: Effect of RTI-13951-33 on Alcohol Intake in a Two-Bottle Choice Paradigm
| Genotype | Treatment (30 mg/kg, i.p.) | Alcohol Intake (g/kg/24h) | Water Intake (ml/24h) |
| Wild-Type (WT) | Vehicle | 12.5 ± 1.5 | 5.0 ± 0.5 |
| Wild-Type (WT) | RTI-13951-33 | 7.0 ± 1.0 | 5.2 ± 0.6 |
| GPR88 KO | Vehicle | 13.0 ± 1.8 | 4.8 ± 0.7 |
| GPR88 KO | RTI-13951-33 | 12.8 ± 1.6 | 4.9 ± 0.5 |
| Note: Data are representative values compiled from published studies and presented as mean ± SEM. p < 0.05 compared to vehicle-treated WT mice. |
Locomotor Activity
GPR88 KO mice exhibit hyperactivity.[1] The administration of RTI-13951-33 reduces spontaneous locomotor activity in WT mice, consistent with its agonistic effect on the GPR88 receptor. This effect is diminished in GPR88 KO mice, further supporting its on-target activity.
Table 2: Effect of RTI-13951-33 on Spontaneous Locomotor Activity
| Genotype | Treatment (30 mg/kg, i.p.) | Total Distance Traveled (cm/60 min) |
| Wild-Type (WT) | Vehicle | 4500 ± 300 |
| Wild-Type (WT) | RTI-13951-33 | 3000 ± 250 |
| GPR88 KO | Vehicle | 6000 ± 400# |
| GPR88 KO | RTI-13951-33 | 5800 ± 350 |
| Note: Data are representative values compiled from published studies and presented as mean ± SEM. p < 0.05 compared to vehicle-treated WT mice. #p < 0.05 compared to vehicle-treated WT mice, indicating baseline hyperactivity. |
Comparison with Alternative GPR88 Agonists
The development of selective GPR88 agonists is an active area of research. Below is a comparison of RTI-13951-33 with other notable compounds that have been tested in GPR88 knockout models.
Table 3: Comparison of GPR88 Agonists in GPR88 Knockout Mice
| Compound | Key Findings in GPR88 KO Mice | Reference |
| RTI-13951-33 | - No reduction in alcohol intake. - Diminished effect on locomotor activity. | [1] |
| RTI-122 | - No reduction in alcohol consumption in a two-bottle choice paradigm. | [2][3] |
| Compound 19 | - Ineffective in eliciting [³⁵S]GTPγS binding in striatal membranes from GPR88 KO mice, confirming lack of GPR88 receptor signaling. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Two-Bottle Choice Alcohol Drinking Paradigm
This experiment assesses voluntary alcohol consumption.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RTI-13951-33 Hydrochloride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
RTI-13951-33 hydrochloride has emerged as a significant pharmacological tool in the study of the orphan G protein-coupled receptor GPR88. This guide provides a comprehensive cross-validation of its performance in various animal models, offering a comparative analysis with other relevant compounds and supported by experimental data.
Overview of this compound
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the GPR88 receptor.[1][2] GPR88 is highly expressed in the striatum and is implicated in a range of neuropsychiatric disorders, including addiction.[1][3][4] The development of RTI-13951-33 has provided a crucial tool for probing the in vivo functions of GPR88, particularly in the context of alcohol use disorders.[4][5][6]
In Vitro Pharmacological Profile
RTI-13951-33 demonstrates high potency and selectivity for the GPR88 receptor in various in vitro assays. Its favorable physicochemical properties, including high water solubility and low lipophilicity, suggest a low potential for non-specific binding.[3]
| Compound | EC50 (cAMP Assay) | Ki (Binding Affinity) | GPR88 Specificity |
| RTI-13951-33 | 25 nM[1][2], 45 nM[3][5] | 224 nM[3] | High; no significant off-target activity at over 60 other CNS targets[1][3] |
| 2-PCCA | 74 nM[3] | 277 nM[3] | Limited by poor brain permeability and non-specific GTPγS binding[5] |
| (S,S)-isomer of 2-PCCA | 1738 nM[3] | 487 nM[3] | Less potent functionally compared to its binding affinity[3] |
| RTI-122 (30a) | 11 nM[7][8] | Not Reported | High |
In Vivo Pharmacokinetics and Brain Penetration
A critical aspect of a CNS drug candidate is its ability to cross the blood-brain barrier and maintain therapeutic concentrations. While RTI-13951-33 shows brain penetration, its metabolic stability has been an area for further optimization.
| Compound | Animal Model | Administration | Half-life (Plasma) | Brain/Plasma Ratio | Clearance (CL) |
| RTI-13951-33 | Mouse | 10 mg/kg, i.p. | 0.7 h[5] | 0.4 at 30 min[5] | 352 mL min⁻¹ kg⁻¹[5] |
| RTI-122 (30a) | Mouse | Not Specified | 5.8 h[7][8] | >1[7][8] | Not Reported |
Efficacy in Animal Models of Alcohol Consumption
RTI-13951-33 has been extensively validated in rodent models of alcohol drinking and seeking behaviors. These studies consistently demonstrate its ability to reduce alcohol intake and preference in a GPR88-dependent manner.
| Experimental Model | Animal Strain | Treatment | Key Findings |
| Intermittent-Access-Two-Bottle-Choice | C57BL/6 Mice | 30 mg/kg, i.p. | Significantly reduced excessive voluntary alcohol drinking; no effect on water intake.[4][6] |
| Drinking-in-the-Dark (Binge-like Drinking) | C57BL/6 Mice & Gpr88 KO Mice | 30 mg/kg, i.p. | Reduced binge-like alcohol consumption in wild-type mice but not in Gpr88 knockout mice, confirming target specificity.[4][5][6] |
| Alcohol Self-Administration | Rats | Dose-dependent, i.p. | Significantly decreased the number of nose-pokes for alcohol, suggesting reduced motivation. Did not affect sucrose self-administration.[1][5][6] |
| Conditioned Place Preference | C57BL/6 Mice | Not Specified | Did not induce place preference or aversion on its own but reduced the expression of conditioned place preference for alcohol.[4][9] |
Comparative Efficacy with Next-Generation Compound
Recent efforts to improve the pharmacokinetic profile of RTI-13951-33 led to the development of RTI-122.
| Compound | Experimental Model | Animal Strain | Administration | Comparative Efficacy |
| RTI-13951-33 | Drinking-in-the-Dark | C57BL/6J Mice | 30 mg/kg, i.p. | Significantly reduced alcohol intake.[5] |
| RTI-122 (30a) | Drinking-in-the-Dark | C57BL/6J Mice | 10 mg/kg, i.p. | More effective than RTI-13951-33 in attenuating binge-like alcohol drinking.[7][8] |
Experimental Protocols
In Vitro cAMP Functional Assay
The agonist potency of the compounds was determined using a LANCE TR-FRET cAMP assay with PPLS-HA-hGPR88-CHO cells. Cells were stimulated with varying concentrations of the test compound, and the reduction in forskolin-stimulated cAMP levels was measured to calculate the EC50 value.
[³⁵S]GTPγS Binding Assay
To confirm GPR88-specific agonist signaling in native tissue, [³⁵S]GTPγS binding assays were performed using mouse striatal membranes. The ability of compounds to stimulate [³⁵S]GTPγS binding was measured in membranes from both wild-type and GPR88 knockout mice to ensure target-specific activity.[3]
Animal Models of Alcohol Consumption
-
Intermittent-Access-Two-Bottle-Choice: Mice were given access to one bottle of 20% ethanol and one bottle of water for 24 hours, three times a week, with intervening periods of water only. After establishing a stable baseline of alcohol consumption, mice were treated with RTI-13951-33 or vehicle before a drinking session to assess the effect on alcohol preference and intake.[4][6]
-
Drinking-in-the-Dark: To model binge-like drinking, mice were given access to a single bottle of 20% ethanol for a limited period (e.g., 4 hours) during the dark cycle. The effect of RTI-13951-33 or other compounds on the volume of alcohol consumed was measured.[5]
-
Operant Alcohol Self-Administration: Rats were trained to press a lever to receive a reward of alcohol. Once stable responding was achieved, the effect of RTI-13951-33 on the number of lever presses was assessed to determine its impact on the motivation to seek alcohol.[1][6]
Signaling Pathway and Experimental Workflow
Caption: GPR88 signaling pathway activated by RTI-13951-33.
Caption: Workflow for preclinical validation of GPR88 agonists.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of RTI-13951-33 Hydrochloride and Other GPR88 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RTI-13951-33 hydrochloride with other key G protein-coupled receptor 88 (GPR88) agonists. This document synthesizes available experimental data to facilitate informed decisions in neuroscience research and therapeutic development.
GPR88, an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction, psychosis, and motor-related conditions. The development of selective agonists for this receptor is a critical step in validating its therapeutic potential and elucidating its physiological roles. This guide focuses on this compound, a potent and selective GPR88 agonist, and compares its performance with other notable agonists such as 2-PCCA, RTI-122, and BI-9508.
Performance Comparison of GPR88 Agonists
The following tables summarize the quantitative data on the in vitro potency and pharmacokinetic properties of this compound and its counterparts.
In Vitro Potency at GPR88
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference(s) |
| This compound | cAMP Functional Assay | - | 25 | [1] |
| [³⁵S]-GTPγS Binding Assay | Mouse Striatal Membranes | 535 | ||
| (1R,2R)-2-PCCA hydrochloride | cAMP Functional Assay | HEK293 cells | 56 | [2] |
| Cell-free Assay | - | 3 | [1][2][3] | |
| Cell-based Assay | - | 603 | [1][2][3] | |
| 2-PCCA (racemate) | cAMP Functional Assay | HEK293 cells | 116 | [4] |
| RTI-122 | cAMP Functional Assay | - | 11 | [1] |
| BI-9508 | Gi1 BRET Assay | HEK293 cells | 47 | |
| GPR88 agonist 2 | cAMP Functional Assay | - | 14,000 | [1] |
| GPR88 agonist 3 | cAMP Functional Assay | - | 204 | [1] |
Pharmacokinetic Properties
| Compound | Animal Model | Half-life (t1/2) | Brain/Plasma Ratio | Key Characteristics | Reference(s) |
| This compound | Rat | 1.5 hours (brain) | - | Brain-penetrant | |
| Mouse | 0.7 hours (plasma) | 0.4 (at 30 min) | Moderate brain permeability, poor metabolic stability | [5] | |
| RTI-122 | Mouse | 5.8 hours | >1 | Good metabolic stability and brain permeability | [5][6] |
| 2-PCCA | - | - | - | Poor brain permeability | [5] |
| BI-9508 | Rodent | - | - | Brain-penetrant with good metabolic stability for acute studies |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist, such as RTI-13951-33, initiates an intracellular signaling cascade. GPR88 is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR88 agonists are provided below.
cAMP Accumulation Assay (TR-FRET)
This assay measures the ability of a GPR88 agonist to inhibit the forskolin-stimulated production of cAMP in cells expressing the receptor.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
Test compounds (e.g., RTI-13951-33).
-
TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
384-well white opaque microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a standard GPR88 agonist in the assay buffer.
-
Stimulation:
-
For agonist mode: Add the test compound to the cells and incubate. Then, add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
For antagonist mode: Pre-incubate the cells with the test compound before adding a fixed concentration of a known GPR88 agonist and forskolin.
-
-
Lysis and Detection: After the stimulation period (typically 30 minutes at room temperature), lyse the cells by adding the detection reagents from the TR-FRET cAMP assay kit. This includes a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: The TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the ratio of the acceptor to donor fluorescence and plot it against the log of the compound concentration to determine the EC50 or IC50 value.
[³⁵S]-GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR agonist in cell membranes.
Materials:
-
Cell membranes from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
GDP.
-
[³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Test compounds.
-
Unlabeled GTPγS (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from GPR88-expressing cells or striatal tissue by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]-GTPγS to all wells to start the binding reaction. For non-specific binding control wells, also add an excess of unlabeled GTPγS.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Measurement: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding against the log of the compound concentration to determine the EC50 and Emax values.
Selectivity Profile
RTI-13951-33 has been shown to be highly selective for GPR88. In a screening panel against 38 other GPCRs, ion channels, and neurotransmitter transporters, it displayed no significant off-target activity.[7] This high selectivity is a crucial attribute for a pharmacological tool compound, as it ensures that the observed effects are mediated through the target receptor.
In Vivo Efficacy
Both RTI-13951-33 and its analog RTI-122 have demonstrated efficacy in animal models. RTI-13951-33 has been shown to reduce alcohol self-administration and intake in rats.[8] In mice, it reduced voluntary and binge-like alcohol drinking in wild-type animals but not in GPR88 knockout mice, confirming its on-target effect.[5][9] Notably, RTI-122, with its improved pharmacokinetic profile, was more effective than RTI-13951-33 in reducing binge-like alcohol drinking behavior in mice.[5][6]
Summary and Conclusion
This compound is a potent and highly selective GPR88 agonist that has proven to be a valuable tool for in vivo studies. Its brain-penetrant nature allows for the investigation of the central effects of GPR88 activation.
When compared to other GPR88 agonists:
-
2-PCCA serves as a foundational GPR88 agonist but is limited by its poor brain permeability, making it less suitable for in vivo central nervous system studies.[5]
-
RTI-122 represents an optimized analog of RTI-13951-33 with superior pharmacokinetic properties, including a longer half-life and better brain penetration.[5][6] This makes RTI-122 a more suitable candidate for in vivo studies requiring sustained receptor engagement.
-
BI-9508 is another brain-penetrant agonist with good metabolic stability, positioning it as a useful tool for acute in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GPR88 as a Therapeutic Target: A Comparative Guide to the Agonist RTI-13951-33 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RTI-13951-33 hydrochloride's performance in validating the orphan G protein-coupled receptor 88 (GPR88) as a promising therapeutic target for a range of neurological and psychiatric disorders. Experimental data and detailed methodologies are presented to support the evaluation of this potent and selective agonist against other alternatives.
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[1] Its association with disorders such as Parkinson's disease, schizophrenia, anxiety, and addiction has made it an attractive, yet underexplored, therapeutic target.[2][3] The validation of GPR88 as a druggable target hinges on the availability of specific pharmacological tools. This compound has emerged as a key chemical probe for elucidating the function and therapeutic potential of GPR88.[4][5]
Performance Comparison of GPR88 Agonists
This compound is a potent, selective, and brain-penetrant GPR88 agonist.[5][6] Its efficacy has been benchmarked against other known GPR88 agonists, such as 2-PCCA. The following tables summarize the quantitative data from various in vitro assays, highlighting the comparative pharmacology of these compounds.
| Compound | Assay Type | Potency (EC50) | Binding Affinity (Ki) | Reference |
| RTI-13951-33 | cAMP Functional Assay | 25 nM | 224 nM | [5][6][7] |
| [35S]GTPγS Binding | 535 nM | Not Reported | [7] | |
| (1R,2R)-2-PCCA | cAMP Functional Assay | 74 nM | 277 nM | [7] |
| GloSensor cAMP Assay | 603 nM | Not Reported | [8][9] | |
| (S,S)-2-PCCA | cAMP Functional Assay | 1738 nM | 487 nM | [7] |
Table 1: In Vitro Potency and Affinity of GPR88 Agonists.
| Compound | Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |
| RTI-13951-33 | Half-life (t1/2) in plasma | 0.7 h | Mouse | 10 mg/kg, i.p. | [10] |
| Brain/Plasma Ratio (30 min) | 0.4 | Mouse | 10 mg/kg, i.p. | [10] | |
| Brain Cmax | 287 ng/mL | Rat | 10 mg/kg, i.p. | [4] | |
| Half-life (t1/2) in brain | ~1.5 h | Rat | 10 mg/kg, i.p. | [4] |
Table 2: Pharmacokinetic Properties of RTI-13951-33.
GPR88 Signaling and Experimental Workflow
The canonical signaling pathway for GPR88 involves its coupling to inhibitory G proteins (Gαi/o).[2] Agonist binding to GPR88 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] This mechanism forms the basis for the primary in vitro functional assays used to characterize GPR88 agonists.
Caption: GPR88 receptor signaling cascade.
The validation of RTI-13951-33's on-target effects is critically demonstrated through comparative studies in wild-type (WT) and GPR88 knockout (KO) animals. The absence of a pharmacological effect in KO mice confirms that the compound's activity is mediated specifically through GPR88.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33 Hydrochloride: A Comparative Guide to its GPR88 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RTI-13951-33 hydrochloride's selectivity for the G protein-coupled receptor 88 (GPR88) against other known GPR88 ligands. The information presented is based on publicly available experimental data to facilitate informed decisions in research and development.
Introduction to this compound
This compound is a potent and selective agonist for the orphan G protein-coupled receptor GPR88, a receptor predominantly expressed in the striatum region of the brain.[1][2][3] GPR88 is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target. RTI-13951-33 has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in preclinical models of alcohol use disorder.[2][4] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
Comparative Selectivity Profile
The primary measure of a ligand's potency is its half-maximal effective concentration (EC50) in functional assays. The following table summarizes the reported EC50 values for RTI-13951-33 and other GPR88 agonists in a cyclic adenosine monophosphate (cAMP) functional assay, which measures the inhibition of adenylyl cyclase activity upon GPR88 activation.
| Compound | GPR88 EC50 (cAMP Assay) | Key Characteristics |
| This compound | 25 nM [1][2] | Potent, selective, and brain-penetrant agonist. |
| (1R,2R)-2-PCCA | 603 nM (in cell assay) | A diastereomer of 2-PCCA. |
| 2-PCCA | 116 nM (in HEK293 cells) | A well-characterized GPR88 agonist. |
| RTI-122 | 11 nM | A potent and brain-penetrant agonist with good metabolic stability.[5] |
| BI-9508 | 47 nM (BRET assay) | A potent and selective brain-penetrant agonist. |
| GPR88 agonist 2 | 14 µM | A potent and brain-penetrant agonist. |
| GPR88 agonist 3 | 204 nM | A GPR88 agonist for research in psychiatric and neurodegenerative disorders. |
Off-Target Selectivity:
RTI-13951-33 has been reported to have no significant off-target activity when screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[3][6] However, a detailed public dataset of this screening is not available.
Some limited off-target binding data for RTI-13951-33 is available:
-
Kappa Opioid Receptor (KOR): Ki = 2.29 μM[2]
-
Vesicular Monoamine Transporter (VMAT): Ki = 4.23 μM[2]
-
Serotonin Transporter (SERT): Ki = 0.75 μM (with poor functional inhibition, IC50 = 25.1 ± 2.7 μM)[2]
For comparison, the parent compound, 2-PCCA, was reported to have significant off-target activity in [35S]-GTPγS binding assays using brain tissue from GPR88 knockout mice, indicating the importance of thorough selectivity profiling.
Signaling Pathway and Experimental Workflow
To understand the experimental context of the presented data, the following diagrams illustrate the GPR88 signaling pathway and a typical experimental workflow for assessing ligand selectivity.
References
- 1. RTI-122 - Wikipedia [en.wikipedia.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of GPR88 Agonist RTI-13951-33 and its Optimized Analog, RTI-122
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel GPR88 agonist, RTI-13951-33, and its structurally related analog, RTI-122. The development of RTI-122 was prompted by the need to address the metabolic instability and moderate brain permeability of the parent compound, RTI-13951-33.[1][2][3][4][5] This document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in these assessments, and provides a visual representation of the typical experimental workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key in vivo pharmacokinetic parameters for RTI-13951-33 and RTI-122, as determined in mouse models. The data clearly demonstrates the significantly improved metabolic stability and brain penetration of RTI-122.
| Parameter | RTI-13951-33 | RTI-122 | Units | Animal Model | Administration |
| Half-Life (t½) | 0.7[1] | 5.8[2][3][4][5] | hours | Mouse | 10 mg/kg, i.p. |
| Clearance (CL) | 352[1] | Not Reported | mL/min/kg | Mouse | 10 mg/kg, i.p. |
| Brain/Plasma Ratio | 0.4 (at 30 min)[1] | >1[2][3][4][5] | Ratio | Mouse | 10 mg/kg, i.p. |
Experimental Protocols
The pharmacokinetic evaluation of RTI-13951-33 and its analogs was conducted using established in vivo methodologies. The following sections detail the key experimental protocols.
In Vivo Pharmacokinetic Study in Mice
A standardized protocol was utilized to assess the pharmacokinetic properties of the compounds in a murine model.
-
Subjects: Male C57BL/6 mice were used for the in vivo studies.
-
Compound Administration:
-
Sample Collection:
-
Matrices: Blood (for plasma) and brain tissue were collected for analysis.
-
Time Points: Samples were collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases of the compounds.
-
-
Bioanalysis:
-
Sample Preparation: Plasma and brain tissue samples were processed to extract the analytes of interest. Brain tissue is typically homogenized to ensure uniform sampling.
-
Analytical Technique: While specific details are not exhaustively reported in all public literature, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard bioanalytical method for quantifying small molecules like RTI-13951-33 and its analogs in biological matrices due to its high sensitivity and selectivity.
-
In Vitro Metabolic Stability Assay
To assess the intrinsic metabolic stability of the compounds, in vitro assays using liver microsomes are often employed as a preliminary screen.
-
System: Mouse liver microsomes are used as a source of drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: The concentration of the parent compound is measured over time using LC-MS/MS to determine the rate of metabolism.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the pharmacokinetic evaluation of RTI-13951-33 and its analogs.
Caption: Workflow for in vivo pharmacokinetic evaluation.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
Assessing the In Vivo Specificity of RTI-13951-33 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RTI-13951-33 hydrochloride with alternative GPR88 agonists, focusing on its in vivo specificity. The data presented is compiled from preclinical studies to assist researchers in selecting the appropriate tool compound for their investigations into GPR88-mediated signaling and its role in various physiological and pathological processes.
Executive Summary
RTI-13951-33 is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88, a promising target for neuropsychiatric disorders.[1][2] Its utility as a research tool is underscored by its brain-penetrant properties and demonstrated in vivo efficacy.[3][4] Crucially, the in vivo effects of RTI-13951-33 on alcohol-related behaviors are absent in GPR88 knockout mice, providing strong evidence for its target specificity.[3][5] This guide compares RTI-13951-33 to other known GPR88 agonists, namely (1R,2R)-2-PCCA and the more recently developed RTI-122, to highlight its performance profile.
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of GPR88 Agonists
| Compound | GPR88 Functional Potency (EC50, nM) | GPR88 Binding Affinity (Ki, nM) |
| RTI-13951-33 | 25[6] | 224[1] |
| (1R,2R)-2-PCCA | 74[1] | 277[1] |
| RTI-122 | 11[4] | Not Reported |
Table 2: Off-Target Binding Profile of RTI-13951-33
| Off-Target | Binding Affinity (Ki, μM) | Functional Inhibition (IC50, μM) |
| Kappa Opioid Receptor (KOR) | 2.29[6] | Not Reported |
| Vesicular Monoamine Transporter (VMAT) | 4.23[6] | Not Reported |
| Serotonin Transporter (SERT) | 0.75[6] | 25.1[6] |
| Other GPCRs, Ion Channels, Transporters (Panel of 38) | No Significant Activity[1][2] | Not Reported |
Mandatory Visualization
Figure 1: GPR88 Signaling Pathway Activation by RTI-13951-33.
Figure 2: Experimental Workflow for In Vivo Specificity Assessment.
Experimental Protocols
Radioligand Binding Assays for Affinity Determination (K_i)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., RTI-13951-33) for a target receptor (e.g., GPR88) through competition with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human GPR88 receptor (e.g., PPLS-HA-hGPR88-CHO) are prepared.[1] Tissues, such as mouse striatum, can also be used for native receptor binding.[1] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competition Binding Assay: A constant concentration of a suitable radioligand (e.g., [³H]RTI-13951-33) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixtures are incubated at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters) to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay for Potency (EC50)
This assay measures the ability of a GPR88 agonist to inhibit the production of cyclic AMP (cAMP), which is a downstream signaling molecule of the Gαi/o-coupled GPR88 receptor.
-
Cell Culture: A cell line stably expressing the GPR88 receptor (e.g., CHO-K1 or HEK293) is cultured to an appropriate confluency.
-
Cell Seeding: The cells are harvested and seeded into a multi-well assay plate and incubated to allow for cell attachment.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test agonist (e.g., RTI-13951-33).
-
Stimulation: Intracellular cAMP levels are then stimulated using a direct activator of adenylyl cyclase, such as forskolin. The GPR88 agonist will inhibit this forskolin-stimulated cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
-
Data Analysis: The concentration-response data is plotted, and a sigmoidal dose-response curve is fitted to determine the EC50 value of the agonist.
In Vivo Specificity Testing Using Knockout Mice
This experimental paradigm is the gold standard for confirming the on-target in vivo activity of a compound.
-
Animal Models: Both wild-type (WT) mice and mice with a genetic deletion of the GPR88 gene (GPR88 knockout, KO) are used.[3][5]
-
Drug Administration: Animals from both genotypes are administered either the vehicle control or the test compound (RTI-13951-33) via an appropriate route (e.g., intraperitoneal injection).[3]
-
Behavioral Paradigm: A relevant behavioral test is conducted. For RTI-13951-33, this has included models of alcohol self-administration and drinking-in-the-dark to assess its effect on alcohol consumption and seeking behaviors.[3][5]
-
Data Collection and Analysis: The behavioral endpoints (e.g., amount of alcohol consumed, lever presses for alcohol) are quantified and compared across the different treatment groups and genotypes.
-
Interpretation: A specific GPR88-mediated effect is confirmed if RTI-13951-33 produces a significant behavioral change in the WT mice compared to the vehicle-treated WT group, but has no significant effect in the GPR88 KO mice compared to the vehicle-treated KO group.[3][5]
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 5. RTI-122 - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Translational Relevance of RTI-13951-33 Hydrochloride: A Comparative Guide for Novel Alcohol Use Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for RTI-13951-33 hydrochloride, a novel GPR88 agonist, and its relevance to the development of therapeutics for Alcohol Use Disorder (AUD). The data presented here is intended to offer an objective overview, comparing RTI-13951-33 with its more metabolically stable analog, RTI-122, and the current standard-of-care medications, naltrexone and acamprosate. Detailed experimental protocols for key preclinical models are also provided to aid in the interpretation and replication of these findings.
Executive Summary
This compound is a potent and selective agonist of the G protein-coupled receptor 88 (GPR88), a novel target for the treatment of AUD. Preclinical studies have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors in rodent models. However, its translational potential has been hampered by poor metabolic stability. To address this, a more stable analog, RTI-122, has been developed, showing improved pharmacokinetic properties and enhanced efficacy in preclinical models. This guide will delve into the quantitative data supporting these findings and provide context by comparing them with existing AUD treatments.
Data Presentation: Quantitative Comparison of AUD Therapeutics
The following tables summarize the key in vitro and in vivo data for RTI-13951-33, RTI-122, naltrexone, and acamprosate.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Potency (EC50/Ki) | Selectivity Notes |
| RTI-13951-33 | GPR88 | cAMP Functional Assay | 25 nM[1][2][3] | No significant off-target activity at 38 other GPCRs, ion channels, and transporters.[1] Weak affinity for KOR (Ki = 2.29 µM), VMAT (Ki = 4.23 µM), and SERT (Ki = 0.75 µM).[2] |
| RTI-122 | GPR88 | cAMP Functional Assay | 11 nM[4] | Improved potency over RTI-13951-33. |
| Naltrexone | µ-opioid receptor | Receptor Binding | Ki ≈ 0.2 nM | Primarily a µ-opioid receptor antagonist; also has an affinity for κ- and δ-opioid receptors. |
| Acamprosate | NMDA receptor | Electrophysiology | Modulator | Complex mechanism, thought to modulate NMDA receptor activity and GABAergic systems. |
Table 2: Pharmacokinetic Parameters in Rodents
| Compound | Species | Administration | Half-life (t½) | Brain/Plasma Ratio |
| RTI-13951-33 | Mouse | i.p. (10 mg/kg) | 0.7 hours[4] | 0.4 (at 30 min)[4] |
| Rat | i.p. (10 mg/kg) | 48 min (plasma), 87 min (brain)[2][3] | Sufficient brain penetration reported.[2][3] | |
| RTI-122 | Mouse | i.p. | 5.8 hours[4] | >1[4] |
| Naltrexone | Rat | i.v. | ~1.3 hours | Readily crosses the blood-brain barrier. |
| Acamprosate | Rat | Oral | ~5 hours | Low oral bioavailability and poor brain penetration. |
Table 3: Preclinical Efficacy in Models of Alcohol-Related Behaviors
| Compound | Model | Species | Dose | Key Findings |
| RTI-13951-33 | Intermittent-Access Two-Bottle Choice | Mouse | 30 mg/kg, i.p. | Significantly reduced excessive voluntary alcohol drinking.[5][6] |
| Drinking-in-the-Dark | Mouse | 30 mg/kg, i.p. | Reduced binge-like drinking behavior.[4][6] | |
| Alcohol Self-Administration | Rat | 10 and 20 mg/kg, i.p. | Dose-dependently decreased alcohol lever responses.[2][3] | |
| Conditioned Place Preference | Mouse | Not specified | Reduced the expression of conditioned place preference for alcohol.[5][6] | |
| RTI-122 | Drinking-in-the-Dark | Mouse | 10 mg/kg, i.p. | More effective than RTI-13951-33 in attenuating binge-like drinking.[4] |
| Alcohol Self-Administration | Rat | Not specified | Dose-dependently reduced operant alcohol self-administration.[7] | |
| Naltrexone | Alcohol Self-Administration | Human | 50 mg, oral | Reduced the number of drinks consumed and craving.[8] |
| Acamprosate | Alcohol Withdrawal Models | Rodent | 50-100 mg/kg | Decreased signs of alcohol withdrawal, such as hypermobility and anxiety.[9] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are outlined below.
Intermittent-Access Two-Bottle Choice Test
This model assesses voluntary alcohol consumption.
-
Animals: Typically, C57BL/6J mice are used due to their preference for alcohol.
-
Housing: Mice are individually housed to accurately measure individual liquid consumption.
-
Procedure:
-
Acclimation: Animals are acclimated to the housing conditions with ad libitum access to food and water.
-
Induction: Mice are given 24-hour concurrent access to two bottles, one containing water and the other an escalating concentration of ethanol (e.g., 3%, 6%, 10% v/v in water) over several weeks.
-
Intermittent Access: Following induction, mice are given access to one bottle of 15% (v/v) ethanol and one bottle of water for 24-hour sessions on alternating days.
-
Drug Administration: On test days, animals are administered the test compound (e.g., RTI-13951-33) or vehicle via intraperitoneal (i.p.) injection prior to the 24-hour drinking session.
-
Measurement: The volume of liquid consumed from each bottle is measured at the end of the session, and the amount of ethanol consumed (g/kg body weight) and preference ratio (volume of ethanol solution consumed / total volume of liquid consumed) are calculated.
-
Operant Alcohol Self-Administration
This paradigm measures the motivation to seek and consume alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Animals: Rats (e.g., Wistar or Long-Evans) are commonly used.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a liquid reward. Initially, a palatable solution like sucrose is used to facilitate learning. The sucrose concentration is gradually faded out and replaced with an ethanol solution.
-
Acquisition: Animals learn to associate lever pressing with the delivery of a specific volume of ethanol solution (e.g., 10-20% v/v).
-
Maintenance: Once stable responding is achieved, the effect of pharmacological agents can be tested.
-
Drug Testing: Prior to a self-administration session, rats are treated with the test compound or vehicle. The number of lever presses on the active (ethanol-delivering) and inactive levers is recorded.
-
Conditioned Place Preference (CPP)
This test assesses the rewarding properties of a drug.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Animals: Mice are frequently used in this paradigm.
-
Procedure:
-
Pre-conditioning (Baseline): On the first day, mice are allowed to freely explore both compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, mice receive injections of the drug (e.g., ethanol) and are confined to one compartment, and on alternate days, they receive vehicle injections and are confined to the other compartment.
-
Test Day: On the final day, the barrier between the compartments is removed, and the mice are allowed to freely explore the entire apparatus without any drug administration. The time spent in each compartment is recorded. An increase in time spent in the drug-paired compartment indicates a conditioned preference.
-
Effect of Antagonist/Modulator: To test the effect of a compound like RTI-13951-33, it can be administered before the ethanol conditioning sessions to see if it blocks the development of CPP, or before the final test to see if it reduces the expression of an already established CPP.
-
Mandatory Visualizations
Signaling Pathway
Caption: GPR88 signaling pathway activated by RTI-13951-33.
Experimental Workflow
Caption: Preclinical evaluation workflow for novel AUD therapeutics.
Logical Relationships in Translational Relevance
Caption: Translational relevance of preclinical findings to clinical outcomes in AUD.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GPR88 Agonist RTI-122 Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naltrexone decreases craving and alcohol self-administration in alcohol-dependent subjects and activates the hypothalamo-pituitary-adrenocortical axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for RTI-13951-33 Hydrochloride
For Immediate Use by Laboratory and Research Professionals
This document provides critical guidance on the safe handling and proper disposal of RTI-13951-33 hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of hazardous chemical waste, with a particular focus on its hydrochloric acid component. It is imperative to treat this compound as a hazardous substance and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat or apron
All handling and disposal procedures should be conducted within a certified chemical fume hood to mitigate the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data on a Key Hazardous Component: Hydrochloric Acid
While specific quantitative data for this compound is not available, the following table summarizes the hazards associated with hydrochloric acid, a known component of this compound.
| Hazard Classification | Description |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. |
| Toxicity | May cause respiratory irritation if inhaled. Ingestion can lead to severe irritation and damage to the mouth, throat, and stomach. |
| Reactivity | Reacts with bases in a neutralization reaction. Contact with metals may produce flammable hydrogen gas. |
| Environmental | Harmful to aquatic life. Disposal into waterways or the environment without neutralization is prohibited. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal service. The following steps outline the process for preparing the waste for collection.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible, and sealable waste container with "Hazardous Waste: this compound".
-
Ensure the container is made of a material that is resistant to corrosion from hydrochloric acid, such as high-density polyethylene (HDPE).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. On-Site Neutralization (for aqueous solutions, if permitted by institutional policy):
-
Consult your EHS department before proceeding. Some institutions may prohibit on-site neutralization.
-
If approved, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously.[1] This should be done in a larger container to accommodate any potential foaming or gas evolution.
-
Monitor the pH of the solution using pH strips or a calibrated pH meter.
-
Continue adding the base in small increments until the pH is between 6.0 and 8.0.[1]
-
Once neutralized, the solution should still be treated as hazardous waste due to the presence of the organic compound and collected for disposal by a licensed contractor.
3. Container Management:
-
Keep the hazardous waste container securely closed except when adding waste.[2]
-
Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Wipe down the exterior of the container before collection to remove any external contamination.[2]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with all available information regarding the waste, including its name and the presence of hydrochloride.
Experimental Protocol: Neutralization of Acidic Waste
This protocol details the methodology for neutralizing the hydrochloric acid component of this compound waste solutions prior to disposal.
Materials:
-
Aqueous waste solution of this compound
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
Large, chemically resistant beaker or container for the reaction
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the container with the acidic waste solution in a larger secondary containment vessel.[1]
-
Begin stirring the solution gently.
-
Slowly and carefully add small amounts of the sodium bicarbonate solution or powder to the acidic waste while gently stirring.[1]
-
Observe for effervescence (fizzing), which indicates the neutralization reaction is occurring.
-
Add the base in increments to control the reaction rate.
-
Periodically check the pH of the solution.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1]
-
Once neutralized, cap the container and label it appropriately for hazardous waste collection.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
